AB Pinaca 5-Pentanoic Acid
Description
Historical Context and Chemical Evolution of Synthetic Cannabinoid Receptor Agonists (SCRAs)
The genesis of synthetic cannabinoids can be traced back to the mid-1980s, when they were developed for research purposes to investigate the endocannabinoid system. swiftriver.com These early compounds, such as HU-210, were classical cannabinoids, structurally related to THC. ymaws.com Pharmaceutical companies also synthesized non-classical cannabinoids for potential therapeutic applications, including analgesia. nih.gov
However, beginning in the mid-2000s, these research chemicals began to be diverted for recreational use, sold under brand names like "Spice" and "K2". swiftriver.com This marked the start of a rapid and continuous evolution of SCRA structures. Clandestine laboratories began to synthesize novel compounds to circumvent existing drug laws, leading to a proliferation of structurally diverse generations of SCRAs. nih.govresearchgate.net This chemical evolution often involves strategies like molecular hybridization and scaffold hopping to create new molecules not explicitly covered by legislation. nih.gov
Classification and Structural Diversity of Indazole-3-Carboxamide-Based SCRAs
A significant and highly prevalent class of SCRAs is the indazole-3-carboxamides. researchgate.netwikipedia.org These compounds are characterized by a core indazole ring structure linked to a carboxamide group. The structural diversity within this class is vast, arising from various substitutions at different positions on the indazole ring and the carboxamide nitrogen. wikipedia.org
Many of the most potent and widespread SCRAs on the illicit market belong to the indazole-3-carboxamide family. researchgate.net Compounds like AB-CHMINACA, AB-FUBINACA, and AB-PINACA fall into this category. sc.govresearchgate.net The general structure allows for numerous analogs to be created by altering the alkyl or fluoroalkyl "tail" attached to the indazole nitrogen and the "head" group attached to the carboxamide. researchgate.net This structural flexibility presents a significant challenge for forensic laboratories and regulatory bodies. researchgate.net
Identification and Significance of AB-PINACA within the SCRA Landscape
AB-PINACA, or N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, was first identified in synthetic cannabis products in Japan in 2012. wikipedia.org Originally developed by Pfizer in 2009 as a potential analgesic, it acts as a potent agonist for both the CB1 and CB2 cannabinoid receptors. wikipedia.orgojp.gov Its high potency and efficacy at the CB1 receptor are linked to its significant psychoactive effects. researchgate.netnih.gov
The emergence of AB-PINACA marked a notable point in the evolution of SCRAs. It became one of the most commonly detected synthetic cannabinoids in forensic samples for a period. frontiersin.org Due to its widespread abuse and associated health risks, AB-PINACA was placed into Schedule I of the Controlled Substances Act in the United States in 2015. sc.govfederalregister.govnih.gov Its prevalence and potent effects have made it a compound of significant interest to toxicologists and law enforcement agencies.
Rationale for Dedicated Research on AB-PINACA 5-Pentanoic Acid as a Key Metabolite
When a synthetic cannabinoid like AB-PINACA is consumed, the body metabolizes it into various other compounds. Identifying these metabolites is crucial for forensic toxicology, as the parent compound may be rapidly cleared from the body and present at very low concentrations in biological samples like urine. annexpublishers.com Metabolites, on the other hand, are often present for a longer duration and at higher concentrations, making them more reliable biomarkers of consumption. nih.gov
Research has shown that one of the major metabolic pathways for AB-PINACA is the hydrolysis of the terminal amide group, followed by oxidation of the pentyl side chain to form a carboxylic acid. nih.govnih.govmdpi.com This results in the formation of AB-PINACA 5-pentanoic acid . nih.govucsf.edu This metabolite is frequently detected in urine samples from individuals who have used AB-PINACA. annexpublishers.comcuny.eduresearchgate.net Therefore, dedicated research into the chemical properties, detection methods, and metabolic formation of AB-PINACA 5-pentanoic acid is essential for accurately identifying AB-PINACA use in clinical and forensic settings. annexpublishers.comfda.gov.tw
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24N4O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-[3-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]pentanoic acid |
InChI |
InChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24)/t15-/m0/s1 |
InChI Key |
QNEBIXFSJOHXCK-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |
Origin of Product |
United States |
Methodologies for the Synthesis and Derivatization of Ab Pinaca 5 Pentanoic Acid
Strategies for the De Novo Chemical Synthesis of Reference Standards for AB-PINACA 5-Pentanoic Acid
The availability of pure reference standards is fundamental for the accurate identification and quantification of AB-PINACA 5-pentanoic acid in toxicological screenings. smolecule.comnih.gov Laboratory synthesis provides a reliable source of this material.
Multi-Step Synthetic Routes
The de novo synthesis of AB-PINACA 5-pentanoic acid is a multi-step process that typically starts from precursors of the indazole core and the valine amino acid derivative. One common laboratory approach involves the hydrolytic cleavage of the parent compound, AB-PINACA, under controlled conditions to yield the pentanoic acid derivative. smolecule.com Another synthetic strategy involves the reaction of 1-methylpiperidin-2-one (B1584548) with an aqueous solution of hydrochloric acid at elevated temperatures.
A general retrosynthetic analysis suggests that the synthesis can begin with the appropriate indazole-3-carboxylic acid and a protected form of L-valinamide. The pentyl side chain is typically introduced via N-alkylation of the indazole ring with a suitable 5-halopentanoate ester, followed by hydrolysis of the ester to yield the carboxylic acid.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often adjusted include:
pH Control: During the hydrolysis of ester intermediates, maintaining an appropriate pH is crucial to prevent unwanted side reactions.
Temperature Modulation: Temperature control is essential for ensuring the stability of amide bonds and promoting the desired reaction kinetics. For instance, temperatures between 60–80°C have been utilized for amide bond stabilization.
Solvent and Reagent Selection: The choice of solvents and reagents can significantly impact reaction efficiency. For example, the use of dioxane and diethyl ether has been reported for the purification of the final product.
Derivatization Techniques for Enhanced Analytical Detection and Characterization
Derivatization is a common strategy employed in analytical chemistry to improve the volatility, thermal stability, and chromatographic behavior of analytes, thereby enhancing their detection by techniques such as gas chromatography-mass spectrometry (GC-MS). smolecule.comcerilliant.com For AB-PINACA 5-pentanoic acid, which is a polar and non-volatile compound, derivatization is often a necessary step for GC-MS analysis.
Silylation Approaches
Silylation is a widely used derivatization technique where an active hydrogen in the analyte is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the compound and increases its volatility. For AB-PINACA 5-pentanoic acid, the carboxylic acid and amide functional groups are potential sites for silylation.
Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). soft-tox.org The reaction is typically carried out by heating the dried sample extract with the silylating reagent prior to GC-MS analysis.
Acylation and Other Esterification Methods
Acylation and other esterification methods are alternative derivatization techniques. Esterification of the carboxylic acid group can be achieved using various reagents, such as diazomethane (B1218177) or by reaction with an alcohol in the presence of an acid catalyst. While effective, these methods may be less common than silylation for routine analysis due to the use of hazardous reagents or more complex reaction conditions.
Optimization of Derivatization Protocols
The efficiency of the derivatization reaction is crucial for accurate quantification. Optimization of the protocol involves several factors:
Reagent Volume and Concentration: Using an appropriate amount of the derivatizing agent ensures complete reaction without introducing excessive background noise in the analysis.
Reaction Time and Temperature: The derivatization reaction is often carried out at elevated temperatures (e.g., 60-100°C) for a specific duration (e.g., 15-30 minutes) to ensure the reaction goes to completion.
Sample Dryness: The absence of water is critical for many derivatization reactions, especially silylation, as the reagents are sensitive to moisture. Therefore, samples are typically evaporated to dryness under a stream of nitrogen before the addition of the derivatizing agent.
Below is a table summarizing common analytical parameters for the detection of AB-PINACA 5-pentanoic acid and related compounds.
| Analyte | Derivatization Method | Analytical Technique |
| AB-PINACA 5-Pentanoic Acid | Silylation (e.g., BSTFA + 1% TMCS) | GC-MS |
| AB-PINACA 5-Pentanoic Acid | None (direct injection) | LC-MS/MS |
| AB-PINACA | None (direct injection) | LC-MS/MS |
This table is for illustrative purposes and specific conditions may vary based on the laboratory and instrumentation.
Metabolic Biotransformation Pathways of Ab Pinaca Leading to Ab Pinaca 5 Pentanoic Acid
Overview of SCRA Metabolism in Biological Systems
Synthetic cannabinoid receptor agonists are subject to comprehensive Phase I and Phase II metabolic reactions in biological systems. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the parent molecule. Common Phase I transformations for SCRAs include oxidation, hydroxylation, and hydrolysis. These initial modifications often result in metabolites that may retain pharmacological activity.
Following Phase I metabolism, the metabolites can undergo Phase II conjugation reactions, such as glucuronidation. This process involves the attachment of a glucuronic acid moiety to the metabolite, which significantly increases its water solubility and facilitates its excretion from the body. For many SCRAs, including AB-PINACA, the identification of these metabolic products in biological samples like urine is crucial for forensic and clinical purposes.
In Vitro Biotransformation Studies of AB-PINACA
The metabolic fate of AB-PINACA has been investigated through various in vitro models, which are essential for characterizing the specific enzymes and pathways involved in its biotransformation.
Microsomal Incubation Systems (e.g., Human Liver Microsomes, HLM)
Studies utilizing human liver microsomes (HLM) have been instrumental in elucidating the primary metabolic pathways of AB-PINACA. HLM contains a high concentration of CYP enzymes, making it a suitable model for studying Phase I metabolism.
Incubation of AB-PINACA with HLM has demonstrated that the compound is extensively metabolized through several key reactions, including carboxamide hydrolysis, hydroxylation at various positions, and the formation of a ketone. nih.gov One of the major metabolites identified in these studies is AB-PINACA carboxylic acid, which results from the hydrolysis of the terminal amide group. nih.govmdpi.com This reaction is primarily catalyzed by carboxylesterase 1 (CES1). nih.gov Furthermore, these studies have confirmed the formation of AB-PINACA 5-pentanoic acid. ucsf.edu The metabolic pathways observed in HLM are summarized in the table below.
| Metabolic Reaction | Resulting Metabolite | Enzymes Implicated |
| Amide Hydrolysis | AB-PINACA carboxylic acid | Carboxylesterase 1 (CES1) |
| Pentyl Chain Oxidation | AB-PINACA 5-pentanoic acid | Cytochrome P450 enzymes |
| Hydroxylation | Hydroxylated metabolites | Cytochrome P450 enzymes |
| Ketone Formation | Carbonyl-AB-PINACA | Cytochrome P450 enzymes |
Hepatocyte Culture Systems
Cryopreserved human hepatocytes offer a more comprehensive in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. Studies with human hepatocytes have corroborated the findings from HLM incubations and provided further insights into the metabolism of AB-PINACA.
In hepatocyte culture systems, AB-PINACA undergoes extensive biotransformation, leading to the identification of numerous metabolites. nih.gov The dominant metabolic pathway observed is the hydrolysis of the carboxamide group to form AB-PINACA carboxylic acid. nih.gov Additionally, hydroxylation of the pentyl side chain, the indazole core, and the butanone moiety, as well as ketone formation and carboxylation, are significant pathways. nih.gov The formation of AB-PINACA 5-pentanoic acid has also been confirmed in these systems. ucsf.edu Furthermore, hepatocyte studies have enabled the identification of Phase II metabolites, including various glucuronide conjugates of the Phase I metabolites. smolecule.com
A comparative overview of the major metabolites identified in HLM and hepatocyte studies is presented below.
| Metabolite | Observed in HLM | Observed in Hepatocytes |
| AB-PINACA carboxylic acid | Yes | Yes |
| AB-PINACA 5-pentanoic acid | Yes | Yes |
| Hydroxylated AB-PINACA | Yes | Yes |
| Carbonyl-AB-PINACA | Yes | Yes |
| Glucuronidated Metabolites | No | Yes |
Recombinant Cytochrome P450 (CYP) Isoform Contributions to AB-PINACA Metabolism
To identify the specific CYP enzymes responsible for the oxidative metabolism of AB-PINACA, studies have been conducted using recombinant human CYP isoforms.
Investigations into the role of specific CYP isoforms have shown that AB-PINACA exhibits only weak interactions with CYP1A2. mdpi.com Studies on the inhibitory effects of AB-PINACA on various CYP enzymes revealed that it did not significantly inhibit the catalytic activity of CYP1A2 in pooled human liver microsomes. mdpi.com While CYP1A2 is known to be involved in the metabolism of some first-generation synthetic cannabinoids, its direct contribution to the formation of AB-PINACA 5-pentanoic acid has not been definitively established in the reviewed literature. ucsf.edu
In contrast to CYP1A2, AB-PINACA has been shown to be a reversible inhibitor of CYP2C9 activity. mdpi.com Studies have reported a significant inhibitory effect of AB-PINACA on CYP2C9-catalyzed reactions in human liver microsomes. mdpi.com CYP2C9 is a major enzyme responsible for the metabolism of other synthetic cannabinoids. ucsf.edu Although it is plausible that CYP2C9 is involved in the oxidative metabolism of AB-PINACA, including the formation of its pentanoic acid metabolite, direct evidence from studies using recombinant CYP2C9 to confirm this specific biotransformation is not extensively detailed in the currently available scientific literature.
The inhibitory potential of AB-PINACA on major CYP isoforms is summarized in the following table.
| CYP Isoform | Inhibitory Effect of AB-PINACA | Ki (Inhibition Constant) |
| CYP1A2 | Weak/Negligible | > 100 µM |
| CYP2C9 | Reversible Inhibition | 6.7 µM |
| CYP2C8 | Reversible Inhibition | 16.9 µM |
| CYP2C19 | Reversible Inhibition | 16.1 µM |
| CYP3A4 | Time-dependent Inhibition | 17.6 µM |
CYP2D6 Isoform Activity
In contrast to other CYP isoforms, CYP2D6 appears to have a limited role in the metabolism of AB-PINACA. Research indicates that AB-PINACA exhibits weak interaction with CYP2D6, with inhibitory effects being insignificant (IC50 > 100 μM). nih.govresearchgate.net This suggests that CYP2D6 is not a primary enzyme involved in the biotransformation of AB-PINACA, and therefore its contribution to the formation of AB-PINACA 5-pentanoic acid is likely minimal.
CYP3A4/5 Isoform Activity
The CYP3A4 and CYP3A5 isoforms are major contributors to the metabolism of a wide range of xenobiotics, and they also play a role in the biotransformation of AB-PINACA. researchgate.net AB-PINACA has been shown to be a time-dependent inhibitor of CYP3A4. nih.gov The initial step in the formation of AB-PINACA 5-pentanoic acid often involves hydroxylation of the pentyl side chain, a reaction commonly catalyzed by CYP3A4/5. springermedizin.de This initial hydroxylation can occur at various positions on the pentyl chain, with subsequent oxidation leading to the carboxylic acid metabolite. nih.gov
Elucidation of AB-PINACA Metabolic Pathways Specifically Yielding AB-PINACA 5-Pentanoic Acid
The generation of AB-PINACA 5-pentanoic acid is a multi-step metabolic process. It is considered a major urinary metabolite of AB-PINACA. cerilliant.com The pathway primarily involves the oxidation of the N-pentyl side chain.
Hydroxylation and Subsequent Oxidation Mechanisms at the Pentyl Moiety
The formation of AB-PINACA 5-pentanoic acid begins with the hydroxylation of the terminal methyl group of the pentyl side chain, forming 5-hydroxy-AB-PINACA. frontiersin.org This initial oxidative step is primarily mediated by cytochrome P450 enzymes. regulations.gov Following this, further oxidation of the alcohol group to a carboxylic acid yields AB-PINACA 5-pentanoic acid. nih.govfrontiersin.org This two-step oxidation process (alcohol to aldehyde to carboxylic acid) is a common metabolic pathway for alkyl chains. Studies have identified both the hydroxylated intermediate and the final pentanoic acid metabolite in various biological samples. nih.govregulations.gov
Role of Carboxyesterase Enzymes in Hydrolysis
Carboxylesterases, particularly carboxylesterase 1 (CES1), play a crucial role in the metabolism of AB-PINACA. nih.gov These enzymes are responsible for the hydrolysis of the primary amide bond in the head group of the AB-PINACA molecule, leading to the formation of AB-PINACA carboxylic acid. nih.govnih.govmdpi.com This hydrolytic pathway is considered a major route of metabolism for AB-PINACA. nih.govnih.gov While this pathway does not directly produce AB-PINACA 5-pentanoic acid, it represents a significant and parallel metabolic fate of the parent compound. The formation of AB-PINACA carboxylic acid via CES1 has been demonstrated in studies using human liver microsomes and recombinant carboxylesterases. nih.gov
Data Tables
Table 1: Inhibitory Effects of AB-PINACA on Human Cytochrome P450 Isoforms
| CYP Isoform | Inhibition Type | Ki Value (µM) | IC50 Value (µM) | Reference |
| CYP2C19 | Competitive | 16.1 | - | nih.gov |
| CYP2D6 | Weak Interaction | - | > 100 | nih.govresearchgate.net |
| CYP3A4 | Time-dependent | 17.6 | 24.4 (with NADPH preincubation) | nih.gov |
Table 2: Major Metabolic Pathways of AB-PINACA
| Pathway | Enzyme(s) Involved | Key Metabolite(s) | Reference |
| Pentyl Chain Oxidation | Cytochrome P450 (e.g., CYP3A4/5) | 5-hydroxy-AB-PINACA, AB-PINACA 5-pentanoic acid | springermedizin.denih.govregulations.gov |
| Amide Hydrolysis | Carboxylesterase 1 (CES1) | AB-PINACA carboxylic acid | nih.govnih.gov |
Proposed Intermediate Metabolites Preceding AB-PINACA 5-Pentanoic Acid Formation
The biotransformation of AB-PINACA into AB-PINACA 5-pentanoic acid is not a direct conversion but rather a multi-step metabolic pathway primarily involving oxidative reactions. This pathway is a common route for synthetic cannabinoids featuring an N-pentyl chain. frontiersin.orgfrontiersin.org The formation of the pentanoic acid metabolite proceeds through sequential oxidation of the terminal methyl group of the pentyl side chain. smolecule.com
The proposed metabolic sequence is initiated by a Phase I hydroxylation reaction, catalyzed mainly by cytochrome P450 (CYP450) enzymes. This initial step introduces a hydroxyl group at the terminal (ω) position of the pentyl chain, forming a primary alcohol. This key intermediate is known as 5'-hydroxypentyl-AB-PINACA. smolecule.comfrontiersin.org
Following this initial hydroxylation, the primary alcohol intermediate undergoes further oxidation. It is first converted to an aldehyde intermediate by the action of alcohol dehydrogenases. Subsequently, this aldehyde is rapidly oxidized to the corresponding carboxylic acid, AB-PINACA 5-pentanoic acid, a reaction mediated by aldehyde dehydrogenases. smolecule.com This terminal carboxylic acid is a significant and frequently detected metabolite in biological samples. smolecule.comucsf.edu
This sequential oxidation pathway—from alkane to primary alcohol, to aldehyde, and finally to carboxylic acid—is a well-established metabolic route for xenobiotics with alkyl side chains. smolecule.com In the context of fluorinated analogues like 5F-AB-PINACA, this pathway, involving initial oxidative defluorination to the 5'-hydroxypentyl metabolite followed by oxidation to the pentanoic acid, is particularly prominent. nih.govnih.gov
In Vivo Metabolic Profiling of AB-PINACA in Animal Models Leading to AB-PINACA 5-Pentanoic Acid Formation
Animal models are crucial for studying the pharmacokinetics and metabolic fate of synthetic cannabinoids, providing insights that are often difficult to obtain from human studies. Rodent models, in particular, have been employed to investigate the in vivo biotransformation of AB-PINACA.
Rodent Model Studies (e.g., Rats, Mice)
Studies utilizing rodent models, such as mice and rats, have been instrumental in characterizing the in vivo metabolism of AB-PINACA. Research has shown that AB-PINACA and its metabolites are pharmacologically active in these models; for instance, both AB-PINACA and its hydroxylated metabolite, 4OH-AB-PINACA, produce CB1 receptor-mediated hypothermia in mice. frontiersin.orgnih.gov
Metabolic studies in rats have shown similarities and differences when compared to human metabolism. For related synthetic cannabinoids, the N-pentanoic acid metabolite has been identified as a predominant metabolite in rat urine. frontiersin.org While direct quantitative data for AB-PINACA 5-pentanoic acid formation in rats is limited in the provided results, the general metabolic pathways observed in rats for similar compounds suggest this would be an expected and significant metabolite. frontiersin.orgmdpi.com Analysis of urine samples from mice has also been used to identify AB-PINACA metabolites, confirming the relevance of this model. ljmu.ac.uk
Furthermore, comparative studies on related compounds like 5F-APINACA have shown that mouse and human liver microsomes exhibit comparable metabolic clearances, suggesting that mice can be a relevant model for predicting human metabolic pathways. mdpi.com The main biotransformation route in mouse liver microsomes for a related compound involved hydrolysis and subsequent hydroxylation. researchgate.net
| Rodent Model | Key Findings Related to AB-PINACA Metabolism | Reference |
| Mice | AB-PINACA and its hydroxylated metabolites are active in vivo. | nih.gov, frontiersin.org |
| Mice | Urine analysis is used to identify in vivo metabolites. | ljmu.ac.uk |
| Rats | The rat model is frequently used to generate metabolite reference standards and study pharmacokinetics for synthetic cannabinoids. | frontiersin.org |
| Rats | For similar synthetic cannabinoids (e.g., AM-2201), the N-pentanoic acid metabolite is a major finding in rat urine. | frontiersin.org |
Non-Rodent Model Studies
The zebrafish (Danio rerio) has emerged as a viable non-rodent model for studying drug metabolism due to its genetic and physiological similarities to mammals, cost-effectiveness, and suitability for high-throughput screening. frontiersin.org This model has been successfully used to investigate the metabolism of various synthetic cannabinoids. frontiersin.orgresearchgate.net While specific studies focusing exclusively on the formation of AB-PINACA 5-pentanoic acid in zebrafish were not detailed in the search results, the model is recognized for its ability to generate many human Phase I metabolites, including those formed via carboxylation. frontiersin.orgresearchgate.net
Comparative Analysis of In Vitro vs. In Vivo Metabolic Pathways
Comparing metabolic data from in vitro systems (like human liver microsomes and hepatocytes) with in vivo findings (from animal models and human samples) is essential for a comprehensive understanding of a drug's biotransformation.
In vitro models, particularly human hepatocytes, are highly effective at predicting the metabolic pathways of synthetic cannabinoids like AB-PINACA. frontiersin.org Studies have shown a strong correlation between the metabolites identified in human hepatocyte incubations and those found in authentic human urine samples. frontiersin.orgfrontiersin.org For AB-PINACA, major metabolites identified in vitro, such as the products of amide hydrolysis and pentyl chain oxidation, are also detected as major metabolites in vivo. frontiersin.orgnih.gov
However, differences in the relative abundance of metabolites are often observed. For example, one study comparing in vivo metabolites from postmortem tissues to in vitro results from human hepatocytes found that the terminal amide hydrolysis product of AB-PINACA was the most abundant metabolite in the hepatocytes and liver tissue. nih.gov In contrast, in the kidney and urine, metabolites that had undergone further oxidation on the pentyl side chain after the initial hydrolysis were more prominent. nih.gov This indicates that while in vitro systems can predict the range of possible metabolites, in vivo systems provide a more accurate picture of the distribution and excretion of these metabolites throughout the body.
The predominant Phase I metabolic reactions for many synthetic cannabinoids in human liver microsomes are ester/amide hydrolysis and hydroxylation. mdpi.com In vivo, particularly in rat models, oxidative defluorination and hydroxylation are often key reactions. mdpi.com The formation of AB-PINACA 5-pentanoic acid is a result of such oxidative processes, and it is consistently identified as a major urinary metabolite in vivo. smolecule.comucsf.edu This consistency validates the use of in vitro models for initial metabolite prediction, which can then be confirmed and quantified through in vivo studies. frontiersin.org
Advanced Analytical Methodologies for the Detection and Quantification of Ab Pinaca 5 Pentanoic Acid
Pre-analytical Considerations and Sample Matrix Selection for AB-PINACA 5-Pentanoic Acid
The accurate detection of AB-PINACA 5-pentanoic acid is highly dependent on the careful selection of the biological matrix and strict adherence to pre-analytical protocols.
Biological Matrices (e.g., Urine, Oral Fluid, Hair, Meconium, Blood/Plasma)
The choice of biological matrix is a critical first step in the analytical workflow, as it influences the detection window and the concentration of the target analyte.
Urine: As a major urinary metabolite, AB-PINACA 5-pentanoic acid is frequently targeted in urine samples. cerilliant.comsigmaaldrich.com Urine offers a longer detection window compared to blood and is a non-invasive sample type. nih.gov Immunoassays are available for the qualitative and semi-quantitative screening of AB-PINACA and its metabolites in urine, with confirmation typically performed by mass spectrometry-based methods. thermofisher.comark-tdm.comark-tdm.com
Oral Fluid: Oral fluid is an increasingly popular alternative matrix due to its non-invasive collection. nih.gov However, studies have shown mixed results for the detection of synthetic cannabinoids in oral fluid compared to urine. nih.gov While parent compounds may be present, the concentration of metabolites like AB-PINACA 5-pentanoic acid can be low.
Hair: Hair analysis provides a long-term retrospective window of detection for drug exposure. researchgate.netnih.gov A validated method for the detection of AB-PINACA in hair has been developed, though research on the specific detection of its pentanoic acid metabolite in hair is less common. researchgate.net External contamination can be a concern with hair samples. nih.gov
Meconium: Meconium, the first stool of a newborn, can be used to detect in utero drug exposure. While comprehensive drug testing platforms are designed to work with meconium, specific data on the detection of AB-PINACA 5-pentanoic acid in this matrix is limited. randoxtoxicology.comrandoxtoxicology.com
Blood/Plasma: Blood and plasma are suitable for detecting recent drug use. nih.gov LC-MS/MS methods have been developed for the analysis of synthetic cannabinoids, including AB-PINACA 5-pentanoic acid, in plasma. annexpublishers.com However, metabolites are often found at very low concentrations in blood. nih.gov
Alternative Matrices (e.g., Wastewater)
Wastewater-based epidemiology has emerged as a tool for monitoring drug consumption at a community level. Studies have investigated the stability of synthetic cannabinoids, including AB-PINACA, in wastewater. researchgate.net Research suggests that metabolites may be more stable than the parent drug in this matrix, making AB-PINACA 5-pentanoic acid a potentially valuable target for wastewater analysis. researchgate.net
Sample Collection, Storage, and Stability Protocols
Proper sample handling is paramount to ensure the integrity of the analytical results.
Collection: Urine samples should be collected in clean, appropriate containers. ark-tdm.comwindows.net
Storage: For short-term storage, refrigeration at 2-8°C is recommended for urine samples. ark-tdm.comwindows.net For long-term storage, freezing at -20°C is necessary to prevent degradation of the analyte. ark-tdm.comwindows.netojp.gov Frozen specimens must be thawed and mixed thoroughly before analysis. ark-tdm.com
Stability: The stability of synthetic cannabinoid metabolites can vary. Studies have shown that some metabolites, including ADB-PINACA pentanoic acid, can be less stable at room temperature. ojp.gov Therefore, prompt analysis or proper storage is crucial.
Sample Preparation Techniques for AB-PINACA 5-Pentanoic Acid
Sample preparation is a critical step to remove matrix interferences and concentrate the analyte of interest before instrumental analysis.
Liquid-Liquid Extraction (LLE) Optimization
Liquid-liquid extraction is a common technique used to isolate analytes from a biological matrix.
Procedure: In a typical LLE procedure for urine, the sample may first be treated with a buffer and then extracted with an organic solvent. d-nb.info For instance, a method for analyzing synthetic cannabinoid metabolites in urine involved enzymatic hydrolysis followed by LLE using a mixture of 1-chlorobutane (B31608) and isopropyl alcohol. oup.com Another protocol for serum involved an alkaline LLE with a specific extraction mixture. d-nb.info
Optimization: The efficiency of LLE depends on the choice of solvent, pH, and extraction time. Optimization of these parameters is essential for achieving good recovery of AB-PINACA 5-pentanoic acid.
Solid-Phase Extraction (SPE) Development and Validation
Solid-phase extraction is a highly effective and widely used technique for the cleanup and concentration of analytes from complex matrices.
Sorbent Selection: Various SPE sorbents can be used, with polymeric sorbents like Strata-X and Styre Screen® HLD being effective for extracting synthetic cannabinoids and their metabolites from urine. nih.govunitedchem.com
Method Development: A typical SPE method involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte. For example, a method for blood samples involved protein precipitation followed by SPE using Bond Elute Plexa PCX cartridges. scitechnol.com The wash and elution steps are critical for obtaining a clean extract and high recovery.
Validation: SPE methods must be validated to ensure they are reliable and reproducible. Validation parameters include linearity, accuracy, precision, and recovery. annexpublishers.comunitedchem.com For instance, a validated method for AB-PINACA 5-pentanoic acid in urine using SPE and LC-MS/MS demonstrated good recovery and low relative standard deviation. unitedchem.com
Protein Precipitation and Dilute-and-Shoot Approaches
Protein precipitation is a straightforward and rapid method for sample cleanup, particularly in blood and plasma analysis. It involves adding a solvent, such as cold acetonitrile (B52724), to the sample to precipitate proteins, which are then separated by centrifugation. unipd.it This technique is often favored for its simplicity and speed, reducing sample preparation time significantly. unipd.it
The "dilute-and-shoot" approach is another high-throughput technique, especially suitable for urine samples. This method involves diluting the sample with a suitable solvent, often methanol, followed by centrifugation before injection into the analytical instrument. oup.comoup.com This minimizes sample handling and potential for analyte loss that can occur with more complex extraction procedures. oup.comoup.com Studies have demonstrated the successful application of dilute-and-shoot methods for the analysis of a broad range of synthetic cannabinoids and their metabolites, offering a rapid and sensitive screening solution. oup.comrestek.com
A typical dilute-and-shoot procedure for urine analysis might involve:
Spiking the urine sample with a deuterated internal standard.
Treating the sample with β-glucuronidase to hydrolyze conjugated metabolites.
Diluting the sample with methanol.
Centrifuging the sample to pellet any precipitates.
Injecting the supernatant for LC-MS/MS analysis. oup.com
Microextraction Techniques
Microextraction techniques have gained popularity as they are more environmentally friendly, requiring smaller volumes of solvents and samples compared to traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov These methods offer high extraction efficiencies while being cost-effective and less time-consuming. nih.govresearchgate.net
Dispersive liquid-liquid microextraction (DLLME) is one such technique that has been successfully applied to the extraction of synthetic cannabinoids from oral fluid. researchgate.net In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The large surface area between the fine droplets of the extraction solvent and the aqueous sample facilitates rapid mass transfer of the analyte. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. researchgate.net
Chromatographic Separation Techniques for AB-PINACA 5-Pentanoic Acid
Chromatography is a fundamental component of analytical methods, separating the target analyte from other compounds in the sample prior to detection.
Gas Chromatography (GC) Method Development
While liquid chromatography is more commonly employed for the analysis of synthetic cannabinoid metabolites, gas chromatography coupled with mass spectrometry (GC-MS) remains a viable, albeit more challenging, option. nih.govark-tdm.com The low volatility of many synthetic cannabinoid metabolites can necessitate derivatization to improve their chromatographic behavior. nih.gov However, GC-MS is a preferred confirmatory method in many forensic laboratories. ark-tdm.com
Liquid Chromatography (LC) Method Development
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used technique for the analysis of AB-PINACA 5-pentanoic acid and other synthetic cannabinoid metabolites. ark-tdm.comfda.gov.twthermofisher.com
Reversed-Phase LC Optimization
Reversed-phase liquid chromatography (RPLC) is the predominant LC mode for the analysis of synthetic cannabinoids. afin-ts.de The separation is typically achieved using a C18 or a biphenyl (B1667301) stationary phase. oup.comrestek.com
Method development in RPLC involves optimizing several parameters to achieve the desired separation and sensitivity:
Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile or methanol, with an acidic modifier like formic acid is common. oup.comnih.gov The gradient is programmed to increase the proportion of the organic solvent over time to elute compounds with increasing hydrophobicity. cuny.edu
Column Chemistry: While C18 columns are widely used, other stationary phases like biphenyl can offer different selectivity and improved resolution for certain isomeric metabolites. restek.com
Flow Rate and Column Temperature: These parameters are adjusted to optimize separation efficiency and analysis time.
A study by Scheidweiler and Huestis utilized a gradient elution with 0.1% formic acid in water and acetonitrile on a TripleTOF 5600+ high-resolution mass spectrometer for the analysis of AB-PINACA metabolites. nih.gov Another method developed for a comprehensive screening of synthetic cannabinoids employed a Raptor Biphenyl column with a gradient of 0.1% formic acid in water and methanol. restek.com
Table 1: Example of a Reversed-Phase LC Gradient for Synthetic Cannabinoid Analysis
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Methanol) |
| 0.0 | 1.2 | 95 | 5 |
| 1.0 | 1.2 | 50 | 50 |
| 5.0 | 1.2 | 5 | 95 |
| 6.0 | 1.2 | 5 | 95 |
| 6.1 | 1.2 | 95 | 5 |
| 7.0 | 1.2 | 95 | 5 |
This table is a representative example and specific conditions may vary based on the analytical method. oup.com
Hydrophilic Interaction LC (HILIC) Applications
Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative to RPLC for the separation of polar compounds that are poorly retained on traditional reversed-phase columns. afin-ts.de In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous solvent. afin-ts.de This technique is particularly useful as it can overcome issues of poor solubility of polar analytes in the highly organic mobile phases often used in normal-phase LC. researchgate.net While its application for AB-PINACA 5-pentanoic acid specifically is not extensively documented in the provided context, the principles of HILIC make it a potentially powerful tool for the analysis of this and other polar synthetic cannabinoid metabolites. afin-ts.deresearchgate.net
Mass Spectrometric Detection and Identification of AB-PINACA 5-Pentanoic Acid
Mass spectrometry (MS) is a cornerstone for the analysis of synthetic cannabinoid metabolites, offering high sensitivity and specificity. When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS-based methods provide robust platforms for both qualitative and quantitative analysis of AB-PINACA 5-pentanoic acid. sigmaaldrich.comscientificlabs.iecerilliant.com The choice of mass spectrometric approach depends on the analytical goal, whether it is initial screening, quantitative confirmation, or structural elucidation.
Single Quadrupole Mass Spectrometry (GC-MS/LC-MS)
Single quadrupole mass spectrometry, coupled with either GC or LC, serves as a valuable and widely accessible tool for the initial screening and detection of AB-PINACA 5-pentanoic acid. sigmaaldrich.comscientificlabs.ie In GC-MS analysis, the metabolite typically requires derivatization to increase its volatility and thermal stability before it can pass through the gas chromatograph. In contrast, LC-MS allows for the direct analysis of the compound in its native form from a liquid sample, making it highly suitable for high-throughput screening in clinical and forensic settings. cerilliant.comfishersci.com
When using a single quadrupole instrument in full scan mode, a mass spectrum is generated that shows the molecular ion (or a protonated/deprotonated molecule in LC-MS) and various fragment ions produced in the ion source. This mass spectrum provides a fingerprint that can be compared against a library of known compounds for identification. For AB-PINACA 5-pentanoic acid, with a molecular weight of 360.41 g/mol , the instrument would scan for ions in a specific mass range to capture its characteristic ionic species. sigmaaldrich.com While effective for detection, single quadrupole instruments may lack the selectivity needed to distinguish the target analyte from matrix interferences in complex samples, often necessitating further confirmation by more advanced techniques.
Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
For precise and accurate quantification, triple quadrupole mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is the gold standard. thermofisher.com This technique operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. annexpublishers.comcuny.edu This targeted approach allows for the reliable quantification of AB-PINACA 5-pentanoic acid even at very low concentrations in complex biological fluids like urine. annexpublishers.comresearchgate.net The linear dynamic range for quantification can be established from as low as 0.05 ng/mL, although for AB-PINACA 5-pentanoic acid, limits of quantification (LOQ) are often cited around 1.0 to 2.5 ng/mL. annexpublishers.comresearchgate.net
The foundation of a robust LC-MS/MS quantitative method is the selection of optimal MRM transitions. This involves selecting the protonated molecule of AB-PINACA 5-pentanoic acid ([M+H]⁺, m/z 361.2) as the precursor ion in the first quadrupole. This precursor ion is then fragmented in the second quadrupole (the collision cell), and specific, stable, and abundant product ions are selected and monitored by the third quadrupole. oup.com
At least two transitions are typically monitored for each analyte: a "quantifier" transition, which is the most intense and is used for concentration calculations, and a "qualifier" transition, which serves as a confirmation of the analyte's identity. annexpublishers.comoup.com The selection of these transitions is critical for method specificity.
Table 1: Reported MRM Transitions for AB-PINACA 5-Pentanoic Acid
| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) | Reference |
|---|---|---|---|
| 361.2 | Not Specified | Not Specified | oup.com |
| Not Specified | Not Specified | Not Specified | oup.com |
A key criterion for the positive identification of a compound in tandem mass spectrometry is the stability of the ion ratio. The ratio of the signal intensity of the qualifier ion to the quantifier ion must be consistent between the analyzed sample and a known calibration standard. oup.com Regulatory guidelines and standard laboratory practices often dictate that this ratio must fall within a specified tolerance, typically ±20%, of the expected ratio from the calibrator. oup.com This confirmation step is crucial to prevent false positives that might arise from interfering substances that could coincidentally share one MRM transition but are highly unlikely to share two transitions with the same precursor ion and the same relative abundance.
High-Resolution Mass Spectrometry (HRMS) for Qualitative Identification and Confirmation
High-resolution mass spectrometry (HRMS) has become an indispensable tool in forensic toxicology for the non-targeted screening and definitive confirmation of novel psychoactive substances and their metabolites, including AB-PINACA 5-pentanoic acid. ucsf.eduojp.gov Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, typically with a mass error of less than 5 ppm. nih.govnih.gov This high mass accuracy allows for the determination of the elemental composition of an ion, providing a high degree of confidence in the identification of the compound. nih.gov
HRMS can be used to analyze authentic urine specimens to confirm the presence of metabolites identified in in-vitro studies, such as those using human hepatocytes. nih.govnih.gov For instance, liquid chromatography combined with TOF/MS (LC-TOF/MS) has been successfully used to detect and confirm AB-PINACA 5-pentanoic acid in patient samples. ucsf.edu
Orbitrap mass spectrometers are a powerful type of HRMS analyzer used for both qualitative and quantitative analysis. Advanced Orbitrap platforms have been utilized to generate comprehensive spectral libraries for synthetic cannabinoid metabolites. smolecule.com These libraries contain detailed information, including high-resolution tandem mass spectra (MS/MS) and even multi-stage fragmentation (MSn) data, which provide deep structural insights. smolecule.com
For AB-PINACA 5-pentanoic acid, HRMS analysis confirms the exact mass of the protonated molecular ion ([M+H]⁺) and its characteristic fragment ions. smolecule.com This capability is invaluable for distinguishing between structurally similar compounds and for retrospectively analyzing data for newly identified substances. ojp.gov
Table 2: High-Resolution Mass Spectrometry Data for AB-PINACA 5-Pentanoic Acid
| Ion Type | Calculated m/z | Observed m/z | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| Protonated Molecular Ion [M+H]⁺ | 361.1870 | 360.179755 | 145, 213, 231, 284, 302, 330 | smolecule.com |
Note: The observed m/z value from the source is highly precise. The calculated m/z is based on the elemental composition C18H25N4O4. The fragment at m/z 145 corresponds to the indazole core structure, while the ion at m/z 231 reflects the retention of the pentyl chain attachment. smolecule.com
Quadrupole Time-of-Flight (QTOF) Mass Spectrometry Applications
Quadrupole Time-of-Flight (QTOF) mass spectrometry is a powerful tool for the analysis of AB-PINACA 5-pentanoic acid and other synthetic cannabinoid metabolites. nih.govojp.govucsf.edu This high-resolution mass spectrometry (HRMS) technique offers significant advantages, including the ability to perform non-targeted data acquisition, which allows for retrospective data mining of previously analyzed samples. ojp.govucsf.edu
In a study identifying metabolites of AB-PINACA, liquid chromatography high-resolution mass spectrometry on a TripleTOF 5600+ system was utilized. nih.gov This instrument combines a quadrupole and a time-of-flight mass analyzer to provide high-resolution full-scan mass spectrometry and information-dependent acquisition MS/MS data. nih.govnih.gov Such systems can acquire precursor ions in a TOF-MS scan followed by product ion scanning, enabling the identification and structural elucidation of metabolites. nih.gov For instance, in the analysis of AB-PINACA and its metabolites, a TOF-MS scan was acquired over a mass range of m/z 100–950. nih.gov
The use of UHPLC-QTOF-MS has been successfully applied to develop sensitive and quantitative screening methods for synthetic cannabinoid metabolites in urine. nih.gov One such method involved treating urine samples with β-glucuronidase, followed by solid-phase extraction and analysis using a C18-column with a gradient of water and acetonitrile, both containing 0.1% formic acid. nih.gov This approach allowed for initial screening for identification and quantification, followed by a second injection for confirmation. nih.gov
Accurate Mass Determination and Elemental Composition Assignment
A key feature of QTOF-MS is its ability to provide accurate mass measurements, which is essential for determining the elemental composition of an analyte. ojp.govnih.gov This high mass accuracy, typically with errors of less than 5 ppm, allows for a high degree of confidence in the identification of compounds. nih.gov
In the metabolite profiling of AB-PINACA, researchers were able to identify 23 different metabolites with mass measurement errors of less than 2.9 ppm. nih.govnih.gov This level of accuracy was crucial in distinguishing between various biotransformations, such as carboxamide hydrolysis, hydroxylation, ketone formation, and carboxylation. nih.govnih.gov For AB-PINACA 5-pentanoic acid, the accurate mass measurement helps to confirm its elemental composition, which is C₁₈H₂₄N₄O₄. caymanchem.com
The following table provides an example of the accurate mass data obtained in the analysis of AB-PINACA metabolites.
| Metabolite | Observed m/z | Calculated m/z | Mass Error (ppm) | Elemental Composition |
|---|---|---|---|---|
| AB-PINACA N-Pentanoic Acid | 361.1870 | 361.1876 | -1.66 | C18H24N4O4 |
This table is illustrative and based on typical performance characteristics of QTOF-MS systems.
Ionization Techniques (e.g., Electrospray Ionization ESI, Atmospheric Pressure Chemical Ionization APCI)
The choice of ionization technique is critical for the successful analysis of AB-PINACA 5-pentanoic acid by mass spectrometry. Electrospray ionization (ESI) is the most commonly employed technique for the analysis of synthetic cannabinoids and their metabolites due to its soft ionization nature, which typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation. mdpi.comucsf.edunih.govmdpi.com
Positive ESI mode is generally preferred for the analysis of these compounds. ucsf.edunih.gov The addition of a modifier like formic acid to the mobile phase is a common practice to enhance protonation and improve the signal intensity of the analytes. mdpi.comnih.govunipd.it For example, a study on AB-PINACA metabolites used a gradient elution with 0.1% formic acid in both water and acetonitrile. nih.govnih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be used. ulisboa.pt While ESI is generally more common, APCI can be advantageous for certain less polar compounds. Some advanced systems even offer dual ESI/APCI sources to broaden the range of detectable analytes. cuny.edu The choice between ESI and APCI can depend on the specific analyte and the matrix it is in, with ESI often providing better sensitivity for many illicit drugs, while APCI may be more suitable for others. researchgate.net
Method Validation Strategies for AB-PINACA 5-Pentanoic Acid Assays
To ensure the reliability and accuracy of analytical results, methods for the quantification of AB-PINACA 5-pentanoic acid must be rigorously validated. nih.govunipd.it Validation parameters typically assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govunipd.itojp.gov
Linearity and Calibration Range Determination
Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. annexpublishers.comoup.com For the quantification of AB-PINACA 5-pentanoic acid, calibration curves are constructed by analyzing a series of standards at different concentrations. oup.comoup.com The linear dynamic range (LDR) is then established.
In one study, a urine calibration curve for AB-PINACA 5-pentanoic acid metabolite showed a linear dynamic range of 0.05-2.5 ng/mL with a coefficient of determination (R²) value of 0.993. annexpublishers.com Another method for 32 synthetic cannabinoid metabolites, including AB-PINACA pentanoic acid, established a calibration range of 0.5–200 ng/mL. oup.comoup.com
The following table summarizes linearity data from various studies.
| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Urine | 0.05 - 2.5 | 0.993 | annexpublishers.com |
| Urine | 0.5 - 200 | >0.99 | oup.comoup.com |
| Urine (Group 2b metabolites) | 5 - 40 | 0.9877 | ojp.gov |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Establishment
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov
For AB-PINACA 5-pentanoic acid, reported LOQs can vary depending on the matrix and the analytical method used. In a study analyzing metabolites in urine, the LOQ for AB-PINACA pentanoic acid was 5 ng/mL. ojp.gov Another study reported a much lower LOQ of 0.05 ng/mL for the same compound in urine. annexpublishers.com A comprehensive method for 30 synthetic cannabinoids in serum reported LODs ranging from 0.01 to 2.0 ng/mL and LOQs from 0.1 to 2.0 ng/mL for the various analytes. nih.gov
The following table provides examples of LOD and LOQ values for AB-PINACA 5-pentanoic acid.
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|
| Urine | Not Reported | 5 | ojp.gov |
| Urine | Not Reported | 0.05 | annexpublishers.com |
| Blood | Not Reported | 5 | ojp.gov |
Accuracy and Precision Assessment
Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. unipd.itojp.gov Both are critical for the validation of a quantitative method.
The following table summarizes accuracy and precision data for assays involving AB-PINACA 5-pentanoic acid.
| Matrix | Parameter | Concentration Levels (ng/mL) | Result | Reference |
|---|---|---|---|---|
| Urine | Bias | 15, 25, 30 | -9.83% to 7.16% | ojp.gov |
| Urine | Within-run Precision (%CV) | 15, 25, 30 | 2.74% to 8.09% | ojp.gov |
| Urine | Between-run Precision (%CV) | 15, 25, 30 | 3.20% to 13.65% | ojp.gov |
| Gummy Bear | Recovery | Not Specified | 63% | annexpublishers.com |
Matrix Effects Evaluation
In the quantitative analysis of AB-PINACA 5-pentanoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the evaluation of matrix effects is a critical validation parameter. Matrix effects, primarily ion suppression or enhancement, occur when co-eluting endogenous components from a biological sample interfere with the ionization efficiency of the target analyte, potentially compromising the accuracy and reliability of the results. researchgate.netoup.com
Research has shown that the extent of matrix effects can vary significantly depending on the analyte, the complexity of the matrix (e.g., urine, plasma, oral fluid), and the sample preparation method employed. researchgate.netannexpublishers.com For instance, one study focusing on the analysis of seven synthetic cannabinoids, including AB-PINACA 5-pentanoic acid metabolite, in various matrices reported distinct ion suppression effects. The study observed an 8% suppression in urine, a more substantial 18.9% in plasma, and a 6.6% effect in a gummy bear matrix. annexpublishers.com
Another study that simultaneously determined 11 synthetic cannabinoids in rat urine found that the matrix effect for most compounds was within an acceptable range of 80-100%. However, AB-PINACA was a notable exception, with a matrix effect ranging from 76.7% to 106.1%, indicating a more pronounced and variable influence from the urine matrix on its ionization compared to the other cannabinoids tested. researchgate.net This variability underscores the necessity of using isotopically labeled internal standards to compensate for such effects. oup.com In some cases, significant matrix effects have led to methods being classified as semi-quantitative for AB-PINACA 5-pentanoic acid due to challenges in achieving consistent accuracy. researchgate.net
| Matrix | Analyte Panel Includes | Reported Matrix Effect / Ion Suppression | Reference |
| Urine | AB-PINACA 5-Pentanoic Acid | 8% suppression | annexpublishers.com |
| Plasma | AB-PINACA 5-Pentanoic Acid | 18.9% suppression | annexpublishers.com |
| Gummy Bear | AB-PINACA 5-Pentanoic Acid | 6.6% suppression | annexpublishers.com |
| Rat Urine | AB-PINACA | 76.7% - 106.1% | researchgate.net |
| Urine | AB-PINACA Pentanoic Acid | High ion suppression (up to 76% for some analytes in panel) | oup.com |
| Urine | AB-PINACA COOH | Significant enough to render method semi-quantitative | researchgate.net |
Selectivity and Specificity Studies
Selectivity and specificity are paramount in developing robust analytical methods for AB-PINACA 5-pentanoic acid to ensure that the detected signal corresponds unequivocally to the target analyte without interference from other compounds. Specificity studies aim to demonstrate that the method can differentiate the analyte from structurally similar compounds, metabolites, and endogenous matrix components. annexpublishers.comoup.com
In the context of synthetic cannabinoid analysis, where numerous isomers and structurally related analogs exist, ensuring method selectivity is particularly challenging. Validation protocols for LC-MS/MS methods typically involve analyzing multiple blank matrix samples from different sources to check for endogenous interferences at the retention time of the analyte. oup.comunipd.it Furthermore, potential cross-reactivity from other synthetic cannabinoids or common drugs of abuse is assessed.
For methods analyzing AB-PINACA 5-pentanoic acid, researchers have confirmed selectivity and specificity by demonstrating the absence of interfering peaks in blank urine samples and samples fortified with other relevant compounds. oup.com The use of multiple reaction monitoring (MRM) in tandem mass spectrometry, with at least two specific precursor-to-product ion transitions, is a standard approach to enhance specificity. The consistent ratio of these transitions in calibrators and authentic samples provides a high degree of confidence in the identification of the analyte. oup.com Validated methods are described as "sensitive, specific, and reliable," having established no evidence of interference. annexpublishers.comoup.com
Carryover and Recovery Studies
Carryover
Carryover studies are essential to ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration or blank sample. This is particularly important in high-throughput laboratories. The standard procedure involves injecting a blank sample immediately after the highest calibrator or a high-concentration quality control sample. For analytical methods developed for AB-PINACA 5-pentanoic acid and other synthetic cannabinoids, studies have reported no significant carryover, indicating that the chromatographic conditions and washing steps between injections were adequate to prevent contamination between samples. oup.comoup.com
Recovery
Extraction recovery assesses the efficiency of the sample preparation process, measuring the percentage of the analyte that is successfully extracted from the matrix and transferred to the final extract for analysis. Inconsistent or low recovery can impact the sensitivity and precision of the assay. For AB-PINACA 5-pentanoic acid, various extraction techniques, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), have been utilized.
One comprehensive study reported recovery for a panel of 32 synthetic cannabinoids, including AB-PINACA pentanoic acid, to be in the range of 48% to 104%. oup.comoup.com Another research effort focusing on multiple matrices found that recovery values were generally greater than 80%. annexpublishers.com However, a notable exception was observed for AB-PINACA 5-COOH in a complex gummy bear matrix, where the recovery was lower, at 63%. annexpublishers.com In some instances, low recovery, combined with other factors like matrix effects, has been cited as a limiting factor for the quantitative performance of a method for AB-PINACA 5-pentanoic acid. researchgate.net
| Analyte | Matrix | Extraction Method | Reported Recovery | Reference |
| AB-PINACA Pentanoic Acid | Urine | Liquid-Liquid Extraction | 48% - 104% (for panel) | oup.comoup.com |
| AB-PINACA 5-COOH | Urine, Plasma | Protein Precipitation & SPE | >80% | annexpublishers.com |
| AB-PINACA 5-COOH | Gummy Bear | Not specified | 63% | annexpublishers.com |
Long-Term Stability and Freeze-Thaw Stability Investigations
Understanding the stability of AB-PINACA 5-pentanoic acid in biological matrices under various storage conditions is crucial for ensuring the integrity of samples from collection to analysis. Stability studies typically evaluate long-term storage at different temperatures (room temperature, refrigerated, and frozen) and the impact of repeated freeze-thaw cycles. ojp.govnih.gov
Long-Term Stability
A comprehensive study on the stability of synthetic cannabinoids in biological matrices provided specific insights into the behavior of AB-PINACA pentanoic acid. ojp.gov The research indicated that metabolites are generally most stable when stored frozen (-20°C). ojp.govnih.gov AB-PINACA pentanoic acid, along with other metabolites like PB-22 5-hydroxypentyl and JWH-250 pentanoic acid, was found to be among the least stable analytes at room temperature, showing significant degradation over a period of weeks. ojp.gov However, its stability was substantially improved when stored in a freezer. ojp.gov For instance, one study demonstrated stability for most of the 84 tested synthetic cannabinoids in serum for at least one month at -20°C, with 51 substances remaining stable for up to 315 days. nih.gov
Freeze-Thaw Stability
The same study evaluated stability through multiple freeze-thaw cycles. While most synthetic cannabinoids demonstrated good freeze-thaw stability, some compounds showed degradation. ojp.govnih.gov For AB-PINACA pentanoic acid, a bias of 9.57% was reported after freeze-thaw cycles, suggesting a relatively good stability under these conditions compared to other less stable metabolites. ojp.gov It is generally recommended to store biological samples suspected of containing synthetic cannabinoids at -20°C until analysis and to minimize the number of freeze-thaw cycles. nih.gov
| Stability Parameter | Matrix | Compound | Finding | Reference |
| Long-Term Stability | Urine | ADB-PINACA pentanoic acid | Among least stable at room temperature (stable for 5 weeks) | ojp.gov |
| Long-Term Stability | Urine/Blood | Synthetic Cannabinoids | Generally most stable in freezer, followed by refrigerator, then room temperature | ojp.gov |
| Long-Term Stability | Serum | Synthetic Cannabinoids | 82 of 84 substances stable for at least 1 month at -20°C | nih.gov |
| Freeze-Thaw Stability | Urine | AB-PINACA pentanoic acid | Bias of 9.57% after cycles, indicating relative stability | ojp.gov |
Emerging Analytical Technologies for AB-PINACA 5-Pentanoic Acid Detection
While LC-MS/MS remains the gold standard for confirmation and quantification, emerging ambient ionization mass spectrometry techniques offer rapid screening capabilities with minimal or no sample preparation. These technologies are particularly valuable for point-of-care or field-based testing scenarios. nih.govresearchgate.net
Paper Spray Mass Spectrometry
Paper spray mass spectrometry (PS-MS) is an ambient ionization method that allows for the direct analysis of complex samples, such as blood or urine, with minimal sample preparation. researchgate.netrsc.org In a typical PS-MS setup, a small volume of the sample is spotted onto a triangular paper substrate. After the sample dries, a solvent and a high voltage are applied to the paper, generating charged droplets that are directed into the mass spectrometer for analysis. nih.gov The entire process from sample application to result can be accomplished in minutes. uvic.ca
The application of PS-MS for the detection of synthetic cannabinoids has been explored extensively. nih.govrsc.org While the technique offers speed and simplicity, challenges such as lower ionization efficiencies for certain cannabinoids have been noted. uvic.ca To overcome these limitations and achieve the low detection limits required for biological monitoring, various strategies have been developed. These include coating the paper substrate with materials to enhance ionization or integrating a solid-phase extraction (SPE) step directly into the paper cartridge to preconcentrate the analytes. nih.gov One innovative approach involves using sesame seed oil on the paper substrate to both preserve and preconcentrate cannabinoids from biofluids, enabling detection at low ng/mL concentrations. researchgate.net For cannabinoids with poor ionization efficiency, reactive paper spray methods, where a derivatizing agent is added to the paper, have been developed to enhance sensitivity. uvic.ca
Direct Analysis in Real Time (DART) Mass Spectrometry
Direct Analysis in Real Time (DART) is another prominent ambient ionization technique that enables the rapid analysis of solids, liquids, and gases with little to no sample preparation. nih.govjeolusa.com The DART source works by exposing the sample to a heated stream of metastable gas (typically helium or nitrogen), which desorbs and ionizes analytes from the surface. These ions are then directed into the mass spectrometer's inlet. rsc.org
DART-MS has proven to be a powerful tool in forensic science for the rapid screening of seized drugs, including synthetic cannabinoids found in herbal mixtures or on blotter paper. uvic.camedcraveonline.com Its ability to analyze surfaces directly makes it highly effective for a variety of sample types. jeolusa.com The technique has been used to identify synthetic cannabinoids like APICA and APINACA, helping to overcome the analytical challenge posed by their structural similarity to other analogs. medcraveonline.com Portable DART-MS systems have also been developed, demonstrating the potential for on-site detection of synthetic cannabinoids like AB-PINACA from a simple swab, providing results within seconds. mdpi.com While primarily used as a qualitative screening tool, DART-MS can provide accurate mass measurements when coupled with high-resolution mass spectrometers, aiding in the identification of novel or unknown compounds. uvic.camedcraveonline.com
Ion Mobility Spectrometry (IMS) Integration
As the landscape of new psychoactive substances (NPS) continues to evolve, analytical techniques require enhanced specificity to differentiate between closely related compounds. nih.gov Ion Mobility Spectrometry (IMS) has emerged as a powerful tool that, when coupled with mass spectrometry (IM-MS), provides an additional dimension of separation based on the size, shape, and charge of an ion. acs.orgchemrxiv.org This is particularly beneficial for resolving isobaric and isomeric synthetic cannabinoid metabolites, which are difficult to distinguish using mass spectrometry alone. news-medical.netacs.org
IMS has a history as a standalone screening technique for illicit drugs at security checkpoints, and its application has expanded to the analysis of synthetic cannabinoids. nih.govchemrxiv.org In advanced forensic and toxicological laboratories, IMS is integrated with high-resolution mass spectrometry (HRMS) to improve analytical confidence. acs.org Several types of IM-MS techniques have been explored for this purpose, including traveling wave ion mobility spectrometry (TWIMS), drift tube ion mobility spectrometry (DTIMS), and differential mobility spectrometry (DMS). acs.orgchemrxiv.org
A significant challenge in analyzing synthetic cannabinoid metabolites is the presence of structural isomers, such as those differing only in the position of a hydroxyl group. news-medical.net Ion mobility can effectively separate these isomers prior to mass analysis. news-medical.net For example, studies on the metabolites of the synthetic cannabinoid AKB-48 have shown that isomers hydroxylated on the alkyl chain can be clearly differentiated from those hydroxylated on the adamantyl group based on their mobility. news-medical.net This capability is directly applicable to the complex metabolic profiles of compounds like AB-PINACA.
Recent advancements include the use of Structures for Lossless Ion Manipulations (SLIM), a form of high-resolution ion mobility spectrometry (HRIM). acs.orgnih.gov SLIM IM-MS workflows have demonstrated significant potential for differentiating synthetic cannabinoid metabolite isomers. acs.orgnih.gov By separating isomers based on their mobility, unique fragmentation patterns (MS/MS) can be obtained for each, allowing for unambiguous identification and structural characterization. acs.org This approach provides a rapid and powerful screening tool for both known and emerging synthetic cannabinoid metabolites. nih.gov
Pharmacological and Biochemical Implications of Ab Pinaca 5 Pentanoic Acid
AB-PINACA 5-Pentanoic Acid as a Biomarker for AB-PINACA Exposure
The detection of metabolites is essential for confirming the intake of synthetic cannabinoids, as parent compounds are often rapidly metabolized and may be present in low concentrations in biological fluids like urine. researchgate.net AB-PINACA undergoes extensive metabolism in the human body, with AB-PINACA 5-pentanoic acid being one of its major transformation products. nih.govljmu.ac.uk This metabolite is formed through the hydrolysis of the terminal amide group of the valine moiety, a reaction catalyzed by carboxylesterase enzymes. nih.govnih.gov
Studies involving human liver microsomes and hepatocytes have consistently identified AB-PINACA 5-pentanoic acid (also referred to as AB-PINACA carboxylic acid) as a dominant metabolite. nih.govresearchgate.net Its consistent and abundant presence in biological samples following AB-PINACA exposure makes it an excellent and reliable biomarker for toxicological screening. ljmu.ac.ukucsf.edunih.gov
In toxicological casework, the concentration of AB-PINACA 5-pentanoic acid can be significantly higher than that of the parent compound, AB-PINACA. This is particularly evident in samples collected hours after exposure.
A notable case involved a 10-month-old infant who accidentally ingested a cigarette contaminated with AB-PINACA. Analysis of the infant's serum revealed a concentration of 42 ng/mL for the parent AB-PINACA, while the AB-PINACA pentanoic acid metabolite was detected at a much higher concentration of 345 ng/mL. This represents a metabolite-to-parent drug ratio of approximately 8:1, underscoring the metabolite's stability and persistence in the bloodstream compared to the parent drug.
In another case series involving individuals who smoked a synthetic cannabinoid product, both AB-PINACA and its pentanoic acid metabolite were confirmed in biological specimens, further establishing its utility in exposure confirmation. ucsf.edunih.gov The stability of carboxylated metabolites, in general, makes them good biomarkers in both blood and urine.
Assessment of Direct Pharmacological Activity of AB-PINACA 5-Pentanoic Acid
While AB-PINACA 5-pentanoic acid is a critical biomarker, its direct pharmacological activity at cannabinoid receptors appears to be limited and is not as extensively studied as the parent compound or its hydroxylated metabolites. The physiological and toxicological properties of AB-PINACA 5-pentanoic acid have not been fully determined. caymanchem.com
There is a lack of specific published in vitro studies detailing the binding affinity of AB-PINACA 5-pentanoic acid for the cannabinoid receptors CB1 and CB2. Research has predominantly focused on the parent compound and its phase I hydroxylated metabolites.
For comparison, the parent compound, AB-PINACA, demonstrates high affinity for both CB1 and CB2 receptors. nih.govresearchgate.net Studies have reported its binding affinity (Ki) to be in the low nanomolar range, indicating potent interaction with these receptors.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
|---|---|---|
| AB-PINACA | 2.87 - 4.0 | 0.88 |
| 4OH-AB-PINACA | 159 | Not Reported |
| 5OH-AB-PINACA | 452 | Not Reported |
| AB-PINACA 5-pentanoic acid | Data Not Available | Data Not Available |
Note: Ki values are compiled from multiple studies; ranges may reflect different experimental conditions. Data for the pentanoic acid metabolite is not available in the cited literature.
In stark contrast to the presumed low activity of the pentanoic acid metabolite, the parent compound AB-PINACA and its primary hydroxylated metabolites are potent, full agonists at the CB1 receptor. frontiersin.orgnih.gov
AB-PINACA : Acts as a full agonist at both CB1 and CB2 receptors, with greater efficacy for G-protein activation than Δ⁹-THC. frontiersin.orgnih.govnih.gov It potently inhibits adenylyl cyclase, a downstream effector of G-protein activation. frontiersin.org
Hydroxylated Metabolites (4OH- and 5OH-AB-PINACA) : Despite having reduced binding affinity compared to the parent drug, these metabolites retain nanomolar affinity and, crucially, function as full agonists at the CB1 receptor. frontiersin.orgnih.gov They activate G-proteins with an efficacy similar to that of AB-PINACA. frontiersin.org The 4OH-AB-PINACA metabolite even exhibits higher efficacy in inhibiting adenylyl cyclase compared to the parent compound. frontiersin.org
| Compound | Assay Type | EC50 (nM) | Efficacy |
|---|---|---|---|
| AB-PINACA | [³⁵S]GTPγS Binding | 12.8 | Full Agonist |
| 4OH-AB-PINACA | [³⁵S]GTPγS Binding | 142 | Full Agonist |
| 5OH-AB-PINACA | [³⁵S]GTPγS Binding | 686 | Full Agonist |
| AB-PINACA 5-pentanoic acid | [³⁵S]GTPγS Binding | Data Not Available | Data Not Available |
Note: EC50 values represent the concentration required to elicit a half-maximal response. Data for the pentanoic acid metabolite is not available in the cited literature.
Potential for Active Metabolite Formation
AB-PINACA 5-pentanoic acid is a significant product resulting from the Phase I metabolism of AB-PINACA. glpbio.comcaymanchem.com It is also one of the most intense metabolites identified following the metabolism of 5F-AB-PINACA, a fluorinated analogue of the parent compound. nih.govnih.gov The presence of AB-PINACA 5-pentanoic acid has been confirmed in the biological fluids of individuals exposed to AB-PINACA, making it a critical biomarker for detecting the use of its parent compound. ucsf.edunih.gov
Enzymatic Inhibition or Induction Potential of AB-PINACA 5-Pentanoic Acid on Drug Metabolizing Enzymes
Current research on the enzymatic inhibition potential related to AB-PINACA has centered almost exclusively on the parent compound rather than its metabolites. Therefore, the following sections detail the known inhibitory effects of AB-PINACA on cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes to provide a relevant biochemical context. Specific studies evaluating the direct inhibitory or inductive effects of AB-PINACA 5-pentanoic acid are not extensively documented in the scientific literature.
Studies utilizing human liver microsomes have demonstrated that the parent compound, AB-PINACA, interacts with several key CYP isoforms responsible for drug metabolism. It has been shown to be a reversible inhibitor of CYP2C8, CYP2C9, and CYP2C19. nih.govresearchgate.net Furthermore, AB-PINACA exhibits time-dependent inhibition of CYP3A4, which suggests a potential for more significant drug-drug interactions with substrates of this enzyme. nih.govresearchgate.net In contrast, its interactions with CYP1A2, CYP2A6, CYP2B6, and CYP2D6 were found to be weak. nih.govresearchgate.net
The kinetic parameters from these studies are summarized below.
| CYP Isoform | Inhibition Type | Ki (μM) | IC50 (μM) |
|---|---|---|---|
| CYP2C8 | Reversible | 16.9 | 32.5 |
| CYP2C9 | Reversible | 6.7 | 17.4 |
| CYP2C19 | Reversible | 16.1 | 20.0 |
| CYP3A4 | Time-dependent | 17.6 | 24.6 (after preincubation) |
The potential for AB-PINACA to inhibit Phase II metabolism via UGT enzymes has also been investigated. The parent compound displayed low inhibitory potential against the activities of UGT1A3, UGT1A6, and UGT1A9. mdpi.com For other major isoforms, including UGT1A1, UGT1A4, and UGT2B7, AB-PINACA showed negligible inhibition within the tested concentration ranges. nih.govmdpi.com
These findings suggest that the parent compound, AB-PINACA, is unlikely to cause significant drug-drug interactions through the inhibition of these major UGT pathways.
| UGT Isoform | IC50 (μM) |
|---|---|
| UGT1A1 | > 100 |
| UGT1A3 | 84.1 |
| UGT1A4 | > 100 |
| UGT1A6 | 94.0 |
| UGT1A9 | 65.2 |
| UGT2B7 | > 100 |
Forensic Toxicological Applications and Interpretation of Ab Pinaca 5 Pentanoic Acid Levels
AB-PINACA 5-Pentanoic Acid as a Definitive Marker in Forensic Investigations
Due to the rapid and extensive metabolism of the parent compound, AB-PINACA, its direct detection in biological samples is often challenging. Consequently, identifying its major metabolites is paramount for reliably documenting exposure. AB-PINACA 5-pentanoic acid is a prominent metabolite formed through the oxidation of the terminal omega-carbon of the pentyl side chain of AB-PINACA. Its detection serves as a definitive marker of exposure to AB-PINACA or its 5-fluoro analog, 5F-AB-PINACA, which also metabolizes to this compound. nih.govnih.gov
Detection Windows in Various Biological Matrices
The window of detection for AB-PINACA 5-pentanoic acid varies depending on the biological matrix being analyzed. This is a critical consideration for forensic toxicologists when selecting appropriate specimens for analysis.
Urine: As a major urinary metabolite, AB-PINACA 5-pentanoic acid is a primary target in urine drug testing. scitechnol.comcerilliant.comark-tdm.com It can typically be detected in urine for approximately 2 to 3 days following consumption. dntb.gov.ua Immunoassay screening tests for AB-PINACA and its metabolites often have cut-off concentrations around 5 ng/mL for the pentanoic acid metabolite. nih.govresearchgate.net Confirmatory analysis using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve lower limits of detection.
Blood and Serum: The detection of AB-PINACA 5-pentanoic acid in blood or serum provides a shorter detection window compared to urine, reflecting a more recent use. While the parent compound, AB-PINACA, is rapidly cleared from the blood, its metabolites, including the pentanoic acid derivative, can be found at higher concentrations. nih.gov In one reported case, AB-PINACA N-pentanoic acid was detected in a serum specimen at a concentration of 345 ng/mL. However, a definitive detection window for AB-PINACA 5-pentanoic acid in blood has not been well-established through controlled studies.
Hair: Hair analysis offers the longest retrospective window of detection, capable of providing information on chronic or past exposure over months. nih.gov While the parent compound AB-PINACA has been identified in hair samples, the detection of its metabolites, including AB-PINACA 5-pentanoic acid, is less commonly reported. dntb.gov.uaucsf.edu One study noted that the very low concentration of the parent AB-PINACA in urine could influence its deposition into hair. dntb.gov.uaark-tdm.com The potential for external contamination of hair with the parent compound is also a consideration that must be addressed during analysis. dntb.gov.uaucsf.edu
Table 1: Detection of AB-PINACA and its Pentanoic Acid Metabolite in a Forensic Case
| Biological Matrix | Analyte | Concentration |
| Blood | AB-PINACA | 5.7 ng/mL |
| Urine | AB-PINACA | < 1 ng/mL |
| Head Hair | AB-PINACA | 195 pg/mg |
| Pubic Hair | AB-PINACA | 5 pg/mg |
Data from a case of intoxication. dntb.gov.uaucsf.eduark-tdm.com
Interpretation of Concentrations in Relation to Exposure Duration and Route
Interpreting the concentration of AB-PINACA 5-pentanoic acid to determine the duration and route of exposure is complex. Due to the rapid metabolism of AB-PINACA, the presence of the pentanoic acid metabolite is a more reliable indicator of use than the parent compound itself. However, the direct correlation between the concentration of this metabolite and the amount of drug consumed or the time of last use is not straightforward.
The route of administration, most commonly inhalation via smoking, leads to rapid absorption and metabolism. nih.gov This results in a swift appearance of metabolites in the blood and their subsequent excretion in urine. The interpretation of blood concentrations is further complicated by the lack of controlled human administration studies. Therefore, while the presence of AB-PINACA 5-pentanoic acid confirms exposure, quantitative results should be interpreted with caution and in the context of the entire case history.
Post-Mortem Forensic Analysis for AB-PINACA 5-Pentanoic Acid
In post-mortem investigations, the detection and quantification of AB-PINACA 5-pentanoic acid can be crucial in determining the role of the parent drug in the cause of death.
Quantitative Distribution in Various Post-Mortem Tissues and Fluids
Synthetic cannabinoids, being lipophilic compounds, tend to distribute into fatty tissues. While specific quantitative data for the distribution of AB-PINACA 5-pentanoic acid in a wide range of post-mortem tissues is limited, studies on similar synthetic cannabinoids provide valuable insights. For instance, in a fatal poisoning case involving AB-CHMINACA, another indazole-based synthetic cannabinoid, the highest concentrations were found in adipose tissue. scitechnol.com
In a case series involving fatalities where AB-PINACA and its pentanoic acid metabolite were detected, the specific concentrations in various tissues were not detailed. The lack of comprehensive studies on the tissue distribution of AB-PINACA 5-pentanoic acid makes it challenging to establish typical concentration ranges in different post-mortem specimens. This highlights an area where further research is needed to aid in the interpretation of post-mortem toxicology results.
Considerations for Post-Mortem Redistribution
Post-mortem redistribution (PMR) is a significant phenomenon where drugs can diffuse from sites of high concentration, such as the lungs, liver, and myocardium, into the blood after death. This process can lead to an alteration of drug concentrations in post-mortem samples, complicating the interpretation of toxicological findings. nih.gov
For lipophilic compounds like synthetic cannabinoids, the potential for PMR is a major concern. A study reanalyzing post-mortem samples from a 2013 case found a central-to-peripheral blood concentration ratio of 1.6 for the parent compound AB-PINACA, although the stability of the long-stored samples was a confounding factor. nih.gov There is a lack of specific data on the PMR of AB-PINACA 5-pentanoic acid. Given the structural properties of this metabolite, its potential for redistribution should be considered when interpreting post-mortem blood concentrations. Further research, potentially using animal models, is necessary to better understand the PMR characteristics of this important metabolite. ark-tdm.com
Challenges and Limitations in Forensic Interpretation of AB-PINACA 5-Pentanoic Acid Data
Several challenges and limitations must be considered when interpreting forensic data related to AB-PINACA 5-pentanoic acid:
Rapid Metabolism: The parent compound, AB-PINACA, is metabolized so quickly that it may be undetectable in blood and urine soon after use, making the detection of its metabolites essential. dntb.gov.uaark-tdm.com
Shared Metabolites: AB-PINACA 5-pentanoic acid is also a major metabolite of 5F-AB-PINACA. Therefore, its presence alone cannot definitively distinguish between the use of AB-PINACA and 5F-AB-PINACA without the detection of other unique metabolites or the parent compounds. nih.gov
Lack of Controlled Studies: The absence of controlled human administration studies means that there is limited data to correlate specific concentrations of AB-PINACA 5-pentanoic acid with the dose administered, the route of administration, or the level of impairment.
Emergence of New Analogs: The continuous emergence of new synthetic cannabinoid analogs presents an ongoing challenge for forensic laboratories to keep their testing methods current.
External Contamination of Hair: For hair analysis, the possibility of external contamination with the parent compound, which may then be detected, can complicate the interpretation of results and must be carefully evaluated. dntb.gov.uaucsf.edu
Matrix Effects and Interferences
In the analysis of biological samples, the matrix, which comprises all components other than the analyte of interest, can significantly influence the accuracy and precision of the analytical method. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, thereby affecting the reliability of the quantitative results. For AB-PINACA 5-pentanoic acid, which is typically analyzed using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), understanding and mitigating matrix effects is paramount. oup.comoup.com
Biological matrices such as urine and blood are complex mixtures of endogenous and exogenous substances. In the context of analyzing AB-PINACA 5-pentanoic acid, co-eluting matrix components can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate measurements. oup.comnih.gov For instance, phospholipids (B1166683) from blood samples or high concentrations of urea (B33335) in urine can cause significant ion suppression.
To counteract these effects, forensic laboratories employ various strategies during method development and validation. These include:
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to remove a significant portion of interfering matrix components before analysis. oup.comnih.gov
Use of Internal Standards: The addition of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to AB-PINACA 5-pentanoic acid can help to compensate for matrix effects, as both the analyte and the internal standard are affected similarly.
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering compounds is a critical step. oup.com
Method Validation: Regulatory guidelines from bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX) recommend a thorough evaluation of matrix effects during method validation by analyzing the analyte in different sources of the same matrix. ojp.gov
A study developing a fast and comprehensive analysis of 32 synthetic cannabinoids, including AB-PINACA 5-pentanoic acid, highlighted the importance of evaluating potential matrix effects to ensure assay sensitivity, accuracy, and reproducibility. oup.comoup.com The degree of matrix effect can necessitate further sample clean-up or modifications to chromatographic parameters to achieve better separation of analytes from co-eluting matrix components. oup.com
Table 1: Strategies to Mitigate Matrix Effects in the Analysis of AB-PINACA 5-Pentanoic Acid
| Strategy | Description | Reference |
| Sample Preparation | Utilization of Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering substances. | oup.comnih.gov |
| Internal Standards | Use of stable isotope-labeled internal standards to compensate for signal suppression or enhancement. | |
| Chromatography | Optimization of LC parameters to achieve baseline separation of the analyte from matrix components. | oup.com |
| Method Validation | Thorough assessment of matrix effects using multiple matrix sources as per SWGTOX guidelines. | ojp.gov |
Cross-Reactivity with Structurally Similar Compounds (if applicable)
Immunoassays are often used as a preliminary screening tool in forensic toxicology due to their speed and high throughput. These assays utilize antibodies to detect specific drugs or drug classes. However, a significant limitation of immunoassays is the potential for cross-reactivity, where the antibodies bind to compounds that are structurally similar to the target analyte, leading to a false-positive result.
For synthetic cannabinoids, several commercial immunoassay kits are available that target common metabolites. Some of these kits are designed to detect the N-pentanoic acid metabolite of JWH-018, UR-144, and AB-PINACA. nih.gov A study evaluating the cross-reactivity of 53 cannabinoid analogs and metabolites found that the synthetic cannabinoid kits targeting the N-pentanoic acid metabolite of AB-PINACA had a cutoff of 10 ng/mL. nih.gov
The CEDIA® AB-PINACA assay is designed for the qualitative and semi-quantitative detection of the parent compound and metabolites of AB-PINACA, AB-CHMINACA, and AB-FUBINACA in human urine at a cutoff of 20 ng/mL. eu-cadap.org This assay demonstrates the broad cross-reactivity that can be engineered into an immunoassay to detect a class of compounds. The antibody in this assay cross-reacts with multiple metabolites and structurally similar compounds, leading to a cumulative response. thermofisher.com
However, the specificity of these immunoassays can be a concern. While they are designed to detect a range of related compounds, the degree of cross-reactivity with various analogs and their metabolites can differ significantly. nih.govnih.gov Therefore, any positive result from an immunoassay must be confirmed by a more specific and sensitive technique, such as GC-MS or LC-MS/MS, to definitively identify and quantify AB-PINACA 5-pentanoic acid. nist.gov
Table 2: Examples of Immunoassays and their Cross-Reactivity Profiles for AB-PINACA Metabolites
| Immunoassay Kit | Target Analytes | Cutoff Concentration | Notes | Reference |
| Immunalysis Synthetic Cannabinoids HEIA Kits | N-pentanoic acid metabolite of JWH-018, UR-144, and AB-PINACA | 10 ng/mL | Evaluated for cross-reactivity with 53 cannabinoid analogs and metabolites. | nih.gov |
| CEDIA® AB-PINACA Assay | AB-PINACA, AB-CHMINACA, AB-FUBINACA and their metabolites | 20 ng/mL | Designed for broad cross-reactivity within the PINACA class. | eu-cadap.org |
Impact of Co-Exposure to Other Substances
The interpretation of AB-PINACA 5-pentanoic acid levels can be further complicated by the co-ingestion of other drugs. Poly-drug use is common, and interactions between substances can alter their pharmacokinetic and pharmacodynamic profiles.
AB-PINACA has been shown to inhibit several major drug-metabolizing enzymes, particularly those of the cytochrome P450 (CYP) family. nih.govbohrium.comnih.gov A study investigating the inhibitory effects of AB-PINACA found that it reversibly inhibited CYP2C8, CYP2C9, and CYP2C19, and exhibited time-dependent inhibition of CYP3A4. nih.govbohrium.comnih.gov These enzymes are responsible for the metabolism of a vast number of therapeutic drugs.
Co-administration of a drug that is a substrate for these enzymes could lead to a drug-drug interaction. If AB-PINACA inhibits the metabolism of a co-administered drug, it could lead to increased plasma concentrations of that drug, potentially causing toxicity. Conversely, if a co-administered drug inhibits the enzymes responsible for the metabolism of AB-PINACA, it could lead to higher levels of the parent drug and potentially alter the profile of its metabolites, including AB-PINACA 5-pentanoic acid. For example, potent inhibitors of CYP3A4, such as certain antifungal agents or protease inhibitors, could potentially increase the systemic exposure to AB-PINACA, which might subsequently affect the concentration of its pentanoic acid metabolite.
While direct studies on the impact of co-exposure on AB-PINACA 5-pentanoic acid levels in humans are limited, the in vitro data on enzyme inhibition strongly suggest that such interactions are plausible and should be considered during toxicological interpretation. nih.govbohrium.comnih.gov One case report of an infant exposed to an AB-PINACA contaminated cigarette found both AB-PINACA and its pentanoic acid metabolite in the serum, highlighting the importance of analyzing for both parent and metabolite in clinical cases. researchgate.net
International Harmonization of Analytical Methods and Reporting Guidelines for AB-PINACA 5-Pentanoic Acid
The rapid emergence of new psychoactive substances (NPS), including a wide array of synthetic cannabinoids, presents a significant challenge to forensic and clinical laboratories worldwide. To effectively monitor and respond to this evolving drug landscape, international cooperation and the harmonization of analytical methods and reporting guidelines are essential.
Organizations like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) have developed guidelines and operate early warning systems to facilitate the exchange of information on NPS. europa.eueu-cadap.orgunodc.orgunodc.orgeuropa.eudrugsandalcohol.iedrugsandalcohol.ie While these guidelines may not specify analytical parameters for every single compound like AB-PINACA 5-pentanoic acid, they provide a framework for quality assurance and best practices in forensic drug analysis. unodc.orgunodc.org
The UNODC has published recommended methods for the identification and analysis of synthetic cannabinoid receptor agonists in seized materials. unodc.orgunodc.orgunodc.org These documents emphasize the importance of using validated and fit-for-purpose analytical methods and provide guidance on sampling and analytical techniques such as GC-MS and LC-MS. unodc.orgunodc.org The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) also provides recommendations for minimum standards in forensic drug analysis, which are widely recognized internationally. nist.govswgdrug.orggcms.cz
For the analysis of biological samples, the principles of method validation outlined by organizations like SWGTOX are crucial for ensuring the reliability and comparability of data between laboratories. nih.govojp.gov These guidelines stress the importance of thoroughly evaluating parameters such as limit of detection, limit of quantification, linearity, accuracy, precision, and matrix effects. nih.gov
While a globally harmonized protocol for the analysis and reporting of AB-PINACA 5-pentanoic acid does not currently exist, the adoption of these overarching principles and guidelines by forensic laboratories is a critical step towards achieving consistency and comparability of data. This harmonization is vital for:
Global Drug Monitoring: Enabling a more accurate understanding of the prevalence and trends of synthetic cannabinoid use.
Clinical and Forensic Toxicology: Ensuring that analytical results are reliable and can be confidently interpreted in legal and medical contexts.
Public Health: Facilitating a coordinated international response to the challenges posed by NPS.
The UNODC's synthetic drug strategy for 2021-2025 emphasizes the need for multilateralism, international cooperation, and science-informed health responses, all of which are underpinned by the harmonization of analytical and reporting standards. drugsandalcohol.ie
Table 3: International Bodies and their Role in Harmonization of NPS Analysis
| Organization | Role and Contribution | Reference |
| UNODC | Provides recommended methods for NPS analysis and promotes international cooperation. | unodc.orgunodc.orgunodc.orgdrugsandalcohol.ie |
| EMCDDA | Operates an early warning system and develops risk assessment guidelines for NPS in Europe. | europa.eueu-cadap.orgeuropa.eudrugsandalcohol.iedrugsandalcohol.ie |
| SWGDRUG | Develops minimum standards and best practice recommendations for the analysis of seized drugs. | nist.govswgdrug.orggcms.cz |
| SWGTOX | Provides standard practices for method validation in forensic toxicology. | nih.govojp.gov |
Structure Activity Relationship Sar Insights Involving Ab Pinaca 5 Pentanoic Acid
SAR of the Pentyl Moiety in Indazole-3-Carboxamide SCRAs
The N-alkyl chain, particularly the pentyl moiety, is a critical pharmacophore for many indazole-3-carboxamide SCRAs, playing a significant role in their interaction with cannabinoid receptors.
Optimal Chain Length: Research on various indazole-3-carboxamide and related SCRA scaffolds has consistently shown that an N-alkyl chain of five carbons (a pentyl group) is often optimal for high affinity and potency at the CB1 receptor. researchgate.netbiomolther.org Altering this chain length can have significant effects on activity. For instance, in one study, a compound with a pentyl chain (JWH-018) displayed higher binding affinity than a similar compound with a butyl chain (JWH-073). biomolther.org
Influence of the Core Structure: The influence of the pentyl group is also modulated by the core heterocyclic structure. For a given amino acid side-chain, the affinity and potency of indazole-based SCRAs are generally greater than their indole (B1671886) and 7-azaindole (B17877) counterparts. nih.gov
Fluorination: The addition of a fluorine atom to the terminal position of the pentyl chain (creating a 5-fluoropentyl group) is a common modification in newer generations of SCRAs. This can alter the metabolic profile and, in some cases, enhance cannabinoid receptor affinity. biomolther.orgmdpi.com For example, with indazole derivatives, the presence of fluorine in the pentyl group resulted in a strongly increased affinity for the CB1 receptor. biomolther.org However, the effect of 5-fluorination on clearance rates can vary, with some studies showing little difference, while others report slower or faster clearance depending on the specific parent compound. mdpi.com
Metabolic Implications: The pentyl chain is a common site for metabolism. Non-fluorinated pentylindazole SCRAs are often metabolized on the pentyl chain without a clear preference for a specific position. nih.gov In contrast, their 5-fluoro analogs tend to produce 5-hydroxypentyl and pentanoic acid metabolites. nih.govucsf.edu
Impact of Carboxylic Acid Formation on Receptor Binding and Functional Activity Compared to Parent Compound
The formation of AB-PINACA 5-pentanoic acid is a result of the oxidation of the terminal methyl group of the N-pentyl chain of the parent compound, AB-PINACA. This metabolic transformation significantly alters the molecule's properties and its interaction with cannabinoid receptors.
Metabolism of AB-PINACA primarily involves hydrolysis of the amide to form AB-PINACA carboxylic acid, as well as hydroxylation of the pentyl chain. nih.govucsf.edunih.gov Further oxidation leads to the formation of AB-PINACA 5-pentanoic acid. While the pentanoic acid metabolite is detectable in biological samples, studies focusing on its specific receptor binding and functional activity are less common than those for the parent compound and primary hydroxylated metabolites. ucsf.edu
Research on the carboxylic acid metabolites of other SCRAs provides insight into the likely impact of this transformation. For example, the carboxylic acid metabolite of 5F-ADB-PINACA showed a 41-fold reduction in potency at the CB1 receptor compared to its parent compound, though it still demonstrated higher efficacy than the reference compound JWH-018. ugent.be Similarly, the major hydrolysis metabolites of several other SCRAs, which also feature a carboxylic acid moiety, showed no detectable CB1 activation at concentrations up to 1 µM. researchgate.net This suggests that the addition of a polar carboxylic acid group generally leads to a significant reduction in cannabinoid receptor affinity and potency.
Despite this reduced activity, the formation of these metabolites is a key indicator of consumption. ucsf.eduljmu.ac.uk
Table 1: Comparison of Receptor Binding Affinities (Kᵢ) and Functional Activities (EC₅₀) of AB-PINACA and Related Compounds
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) |
| AB-PINACA | 2.87 mdpi.com | 0.88 mdpi.com | 12.8 nih.gov |
| Δ⁹-THC | ~67 ljmu.ac.uk | ~36 ljmu.ac.uk | 12.5 nih.gov |
| 4-OH-AB-PINACA | - | - | 141 nih.gov |
| 5F-ADB-PINACA-COOH | - | - | 113 ugent.be |
Kᵢ (Inhibition constant) is a measure of binding affinity. A lower Kᵢ value indicates a higher affinity. EC₅₀ (Half-maximal effective concentration) is a measure of potency. A lower EC₅₀ value indicates a higher potency. Data for AB-PINACA 5-pentanoic acid is not widely available in the literature, hence the inclusion of a related carboxylic acid metabolite for comparison.
Comparative SAR Analysis with Other Major Metabolites of AB-PINACA and Related SCRAs
The metabolism of AB-PINACA yields several major metabolites, each with its own pharmacological characteristics. The primary metabolic pathways include hydrolysis of the terminal amide and oxidation of the N-pentyl chain. nih.gov
Carboxylic Acid Metabolites: As discussed, the formation of a carboxylic acid, either through hydrolysis of the amide (AB-PINACA carboxylic acid) or oxidation of the pentyl chain (AB-PINACA 5-pentanoic acid), generally leads to a significant decrease in receptor binding and potency. ugent.beresearchgate.net AB-PINACA carboxylic acid is considered a major metabolite. nih.govnih.gov
Comparison with other SCRAs: The metabolic pathways of AB-PINACA are broadly similar to other indazole-3-carboxamide SCRAs. For instance, in SCRAs with a valine methyl ester head group, the most abundant metabolite is often the carboxylic acid resulting from ester hydrolysis. mdpi.com For SCRAs with a tert-leucine methyl ester, this hydrolysis is less dominant, and other pathways like hydroxylation become more prominent. researchgate.net The presence of a 5-fluoro group on the pentyl chain, as seen in 5F-AB-PINACA, directs metabolism towards the formation of 5-hydroxypentyl and pentanoic acid metabolites. nih.gov
Computational and in Silico Studies Pertaining to Ab Pinaca 5 Pentanoic Acid
Prediction of Metabolic Pathways Leading to AB-PINACA 5-Pentanoic Acid Using Computational Tools
The biotransformation of the parent compound, AB-PINACA, into its various metabolites, including the significant urinary marker AB-PINACA 5-pentanoic acid, is a complex process. Computational tools are instrumental in predicting these metabolic pathways, offering a rapid and cost-effective alternative to extensive experimental studies.
Software designed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of xenobiotics plays a crucial role in forecasting the metabolic profile of synthetic cannabinoids. Programs like MetaSite are utilized to predict the sites of metabolism on a parent molecule. For AB-PINACA, such in silico tools have been evaluated for their accuracy in predicting its metabolic fate. nih.govnih.gov
Studies have shown that for non-fluorinated pentylindazole synthetic cannabinoids like AB-PINACA, metabolism is predicted to occur preferably at the pentyl chain. nih.govnih.govresearchgate.net In silico predictions using software like MetaSite analyze the molecule's structure to identify atoms most likely to be targeted by metabolic enzymes, primarily cytochrome P450 (CYP) isoenzymes. nih.gov The software identified that AB-PINACA undergoes several biotransformations, including carboxamide hydrolysis, hydroxylation, and carboxylation, which leads to the formation of various metabolites. nih.govnih.gov Specifically, the formation of AB-PINACA 5-pentanoic acid is a result of the oxidation of the terminal methyl group of the N-pentyl chain to a carboxylic acid. While hydroxylation at the 5-position (5-hydroxypentyl-AB-PINACA) is a primary metabolic step, further oxidation leads to the pentanoic acid metabolite. nih.govresearchgate.net This metabolite is often one of the most abundant found in urine samples. ucsf.eduljmu.ac.uk
For the related compound 5F-AB-PINACA, in silico predictions also highlighted that oxidative defluorination could lead to shared metabolites with AB-PINACA, including 5-hydroxypentyl and the subsequent pentanoic acid metabolites. nih.govresearchgate.net The most intense metabolites identified for 5F-AB-PINACA were often AB-PINACA pentanoic acid and 5-hydroxypentyl-AB-PINACA. nih.govnih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of metabolism, it is used to model the interaction between a drug molecule (substrate) and the active site of a metabolic enzyme.
Molecular docking studies have been conducted to elucidate the molecular mechanisms underlying the inhibitory effects of the parent compound, AB-PINACA, against various CYP enzymes, which are crucial for its metabolism. nih.gov These studies help to understand which enzymes are likely involved in the initial steps of biotransformation that ultimately lead to metabolites like AB-PINACA 5-pentanoic acid.
Research has shown that AB-PINACA docks within the active sites of several CYP enzymes, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4. nih.gov The docking analyses revealed specific interactions, such as hydrogen bonds and hydrophobic interactions, between AB-PINACA and the amino acid residues in the active pockets of these enzymes. nih.gov These interactions suggest that AB-PINACA can bind to and be metabolized by these phase I enzymes, initiating the oxidative processes on the pentyl chain that result in the formation of hydroxylated intermediates and subsequently the pentanoic acid metabolite. nih.gov
Table 1: Molecular Docking Scores of AB-PINACA with CYP Isozymes
| CYP Isozyme | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| CYP2C8 | -29.36 | Ile113, Phe205, Leu208, Val296, Val336 (Hydrophobic), Heme (Hydrogen Bond) |
| CYP2C9 | -26.99 | Ala297, Phe476 (Hydrophobic), Heme (Hydrogen Bond) |
| CYP2C19 | -33.15 | Leu102, Ala103, Phe114, Phe476 (Hydrophobic), Asp239, Heme (Hydrogen Bonds) |
| CYP3A4 | -32.34 | Phe108, Ile120, Arg212 (Hydrophobic), Arg105, Arg372, Glu374, Heme (Hydrogen Bonds) |
In Silico Assessment of AB-PINACA 5-Pentanoic Acid Receptor Binding Affinity
While the parent compound AB-PINACA is known to be a potent agonist at cannabinoid receptors, its metabolites can also exhibit significant biological activity. researchgate.netfrontiersin.org In silico methods are employed to predict and understand the binding affinity of these metabolites, including AB-PINACA 5-pentanoic acid, to cannabinoid receptors CB1 and CB2.
Molecular docking simulations are used to predict the binding pose and affinity of a ligand, such as AB-PINACA 5-pentanoic acid, within the binding pocket of a receptor, like the CB1 and CB2 receptors. These studies provide insights into the specific molecular interactions that govern binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction over time, complementing the static view from molecular docking. MD simulations can reveal the stability of the ligand-receptor complex, conformational changes in the receptor upon binding, and the energetics of the binding process.
For synthetic cannabinoids in general, MD simulations have been used to study the binding mechanism to the CB1 and CB2 receptors. nih.gov These simulations can help to understand how ligands, including metabolites, navigate the binding pathway and the conformational fluctuations that occur. While specific MD simulation studies focused solely on the AB-PINACA 5-pentanoic acid-cannabinoid receptor complex are not prominently published, the methodology is a key tool in computational drug design and toxicology. nih.gov Such simulations would be valuable in determining the stability of the binding pose predicted by docking and in calculating the binding free energy, which is a more accurate predictor of binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for AB-PINACA 5-Pentanoic Acid and Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure and physicochemical properties of a series of compounds to their biological activity. nih.govnih.gov These models are essential for predicting the activity of new or unstudied compounds, such as metabolites or analogs of AB-PINACA.
QSAR studies for synthetic cannabinoids aim to establish a reliable model to correlate the structural features of these compounds with their CB1 receptor-binding affinities. nih.govnih.gov By analyzing a dataset of known synthetic cannabinoids, these models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for high-affinity binding.
For AB-PINACA and its analogs, a QSAR model could predict how modifications to the structure, such as the conversion of the pentyl group to a pentanoic acid, would affect its binding affinity to cannabinoid receptors. The introduction of a polar carboxyl group would significantly alter the physicochemical properties of the molecule, which would be captured by the molecular descriptors in a QSAR model. Although a specific QSAR model exclusively for AB-PINACA 5-pentanoic acid is not detailed, general models for synthetic cannabinoids provide a framework for such predictions. nih.govkcl.ac.uk These models are valuable tools for regulatory agencies and researchers to estimate the potential psychoactive effects of newly identified metabolites and analogs. nih.gov
Compound Index
Development of QSAR Models for Metabolite Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of synthetic cannabinoids, QSAR models have been primarily developed to predict the binding affinity of parent compounds to the cannabinoid receptors, CB1 and CB2.
While specific QSAR models for the activity of AB-PINACA 5-pentanoic acid have not been extensively detailed in the reviewed literature, the established methodologies for parent synthetic cannabinoids provide a framework for how such models could be developed. These models typically involve the calculation of a wide range of molecular descriptors for a set of compounds with known activities. These descriptors, which quantify various aspects of a molecule's physicochemical properties, are then used to build a predictive model.
Key Molecular Descriptors in Synthetic Cannabinoid QSAR Models:
| Descriptor Category | Examples | Relevance to Activity |
| Electronic | Partial charges, dipole moment | Influences interactions with polar residues in the receptor binding pocket. |
| Steric | Molecular volume, surface area | Determines the fit of the molecule within the binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the ability of the compound to cross cell membranes and interact with hydrophobic pockets of the receptor. |
| Topological | Connectivity indices, shape indices | Describes the branching and overall shape of the molecule, which is crucial for receptor binding. |
The development of a robust QSAR model for AB-PINACA 5-pentanoic acid and other metabolites would be a valuable tool for predicting their potential to interact with cannabinoid receptors, thereby helping to assess their pharmacological relevance. The presence of the carboxylic acid functional group in AB-PINACA 5-pentanoic acid would significantly alter its electronic and hydrophobic properties compared to the parent compound, AB-PINACA, which would be a key consideration in any QSAR study.
Predictive Modeling for Biotransformation Products
In silico tools play a significant role in predicting the metabolic fate of xenobiotics, including synthetic cannabinoids like AB-PINACA. Software such as MetaSite, which utilizes a knowledge-based approach and considers the three-dimensional structure of drug-metabolizing enzymes, has been employed to predict the biotransformation of AB-PINACA.
A study by Wohlfarth and colleagues in 2015 utilized MetaSite to predict the metabolism of AB-PINACA. jefferson.edunih.gov This predictive modeling identified a number of potential metabolic pathways, including the formation of AB-PINACA 5-pentanoic acid. The software simulates the interaction of the substrate with cytochrome P450 (CYP) enzymes and predicts the most likely sites of metabolism.
The formation of AB-PINACA 5-pentanoic acid from AB-PINACA is a multi-step process that is predicted by these computational models and confirmed by experimental data. The primary metabolic reactions involved are:
Hydroxylation: The initial step often involves the hydroxylation of the pentyl side chain of AB-PINACA, a reaction commonly mediated by CYP enzymes.
Oxidation: The hydroxylated intermediate is then further oxidized to a carboxylic acid, resulting in the formation of AB-PINACA 5-pentanoic acid.
The in silico predictions from software like MetaSite align well with the metabolites identified in human hepatocyte incubation studies, lending confidence to the utility of these predictive models.
Predicted Metabolic Pathways of AB-PINACA Leading to the Formation of AB-PINACA 5-Pentanoic Acid:
| Precursor Compound | Metabolic Reaction | Predicted Metabolite |
| AB-PINACA | Hydroxylation of the pentyl chain | Hydroxypentyl-AB-PINACA |
| Hydroxypentyl-AB-PINACA | Oxidation | AB-PINACA 5-pentanoic acid |
Further predictive modeling can also be applied to understand the subsequent biotransformation of AB-PINACA 5-pentanoic acid. As a carboxylic acid, it is a likely substrate for Phase II metabolism, primarily through glucuronidation. Computational models can predict the likelihood of a molecule undergoing glucuronidation by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. These models would assess the accessibility of the carboxylic acid group and its electronic properties to predict the formation of an acyl-glucuronide conjugate. While specific predictive models for the glucuronidation of AB-PINACA 5-pentanoic acid are not detailed in the available literature, the general principles of Phase II metabolism prediction are well-established and applicable.
Emerging Research and Future Directions for Ab Pinaca 5 Pentanoic Acid
Exploration of Minor or Novel Metabolic Pathways Yielding Other Carboxylic Acid Metabolites
While the primary metabolic pathway for AB-PINACA involves amide hydrolysis to form AB-PINACA carboxylic acid, research has identified a multitude of other metabolic routes. nih.govmdpi.comresearchgate.net Studies utilizing human liver microsomes and hepatocytes have revealed that AB-PINACA undergoes extensive biotransformation. mdpi.comresearchgate.net These transformations include hydroxylation at various positions on the pentyl side chain, indazole core, and butane (B89635) moiety, as well as ketone formation, carboxylation, and epoxide formation with subsequent hydrolysis. nih.govnih.gov
A significant finding is the identification of 23 distinct metabolites of AB-PINACA. nih.govnih.gov The dominant biotransformation is the hydrolysis of the terminal carboxamide to yield AB-PINACA carboxylic acid. nih.gov However, other carboxylic acid metabolites are also formed. For instance, carboxylation on the pentyl group has been observed, leading to the formation of AB-PINACA pentanoic acid. mdpi.com This metabolite is particularly prominent in the metabolism of the fluorinated analog, 5F-AB-PINACA, where it is one of the most intense metabolites detected. nih.govnih.gov
The complexity of AB-PINACA's metabolic profile, with at least 26 identified metabolites, underscores the importance of exploring these minor and novel pathways. mdpi.comresearchgate.netresearchgate.net The formation of various hydroxylated and carboxylated metabolites highlights the diverse enzymatic processes involved in its breakdown. nih.gov
Development of Rapid Point-of-Care Detection Methodologies for AB-PINACA 5-Pentanoic Acid
The rapid identification of synthetic cannabinoid use is crucial in clinical and forensic settings. This has spurred the development of rapid detection methods, many of which target the major metabolites like AB-PINACA 5-pentanoic acid. cerilliant.com Current laboratory-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS), are highly sensitive and specific but are not suitable for on-site testing. oup.comnih.govthermofisher.com
Research is now focusing on developing more rapid and portable detection technologies. Immunoassays, like the CEDIA® AB-PINACA assay and the ARK™ AB-PINACA Assay, offer a simpler and faster screening method for detecting AB-PINACA and its metabolites in urine. thermofisher.comark-tdm.com These assays are designed to detect the parent compound and a range of metabolites, including AB-PINACA pentanoic acid, at specific cutoff concentrations. thermofisher.com For example, the Tulip Biolabs ELISA kit has a detection limit of approximately 0.8 ng/mL for AB-PINACA N-pentanoic acid metabolite. tulipbiolabs.com
Another promising technology is Direct Analysis in Real Time-Tandem Mass Spectrometry (DART-MS/MS), which has been used to establish a rapid screening method for 23 synthetic cannabinoids in whole blood. bohrium.com This method offers the advantages of being simple, efficient, and fast. bohrium.com The development of such point-of-care tests will enable quicker identification of synthetic cannabinoid exposure, facilitating timely medical intervention and forensic investigation.
Studies on the Long-Term Fate and Persistence of AB-PINACA 5-Pentanoic Acid in Environmental Samples (if relevant due to waste disposal)
The disposal of unused or seized synthetic cannabinoids and the excretion of their metabolites raise concerns about their environmental fate. While direct studies on the environmental persistence of AB-PINACA 5-pentanoic acid are limited, the detection of synthetic cannabinoids and their metabolites in various biological and environmental matrices suggests a potential for environmental contamination.
For instance, AB-PINACA has been detected in surface wipe samples from illicit laboratories. nih.gov Furthermore, the analysis of hair samples has shown the presence of AB-PINACA, with higher concentrations in head hair compared to pubic hair, suggesting potential environmental contamination as a route of exposure. nih.govresearchgate.net The very low concentration of the parent drug in urine due to rapid metabolism means that metabolites like AB-PINACA 5-pentanoic acid are the primary residues entering wastewater systems. nih.govresearchgate.net The long-term stability and potential ecological impact of these metabolites in soil and water systems are areas that require further investigation.
Advanced Multi-Omics Approaches to Understand AB-PINACA Metabolism and Biomarker Response
To gain a more comprehensive understanding of AB-PINACA metabolism and identify robust biomarkers of exposure, researchers are turning to advanced multi-omics approaches. mdpi.comnih.govnih.gov These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the biological response to synthetic cannabinoids. mdpi.comnih.govfrontiersin.orgencyclopedia.pub
Metabolomics, in particular, has been instrumental in characterizing the complex metabolic profile of AB-PINACA. mdpi.com By analyzing the full spectrum of metabolites in biological samples, researchers can identify not only the major metabolic pathways but also minor and novel biotransformations. nih.govnih.gov This is crucial for discovering unique biomarkers that can distinguish between different synthetic cannabinoids.
Combining metabolomics with transcriptomics can reveal how exposure to AB-PINACA affects gene expression related to drug-metabolizing enzymes. frontiersin.org This can help in understanding inter-individual variability in metabolism and response. Multi-omics approaches are powerful tools for elucidating the intricate interactions between synthetic cannabinoids and the biological system, leading to the discovery of more reliable and specific biomarkers of use. mdpi.comnih.govnih.gov
Global Data Harmonization and Database Development for SCRA Metabolite Profiles
The sheer number and rapid emergence of new synthetic cannabinoid receptor agonists (SCRAs) pose a significant challenge for forensic and clinical laboratories worldwide. To address this, there is a growing need for global data harmonization and the development of comprehensive databases of SCRA metabolite profiles.
Initiatives to create centralized repositories of metabolic data for compounds like AB-PINACA and its metabolites are crucial. These databases would allow for the sharing of information on metabolic pathways, analytical methods, and identified biomarkers. Such resources would aid in the development of standardized testing protocols and facilitate the rapid identification of new and emerging synthetic cannabinoids. The availability of certified reference materials for metabolites like AB-PINACA 5-pentanoic acid is a critical component of this effort, ensuring the accuracy and comparability of results across different laboratories. cerilliant.com
Research on the Stereoselective Metabolism of AB-PINACA Leading to Chiral Metabolites, if applicable to AB-PINACA 5-Pentanoic Acid
AB-PINACA possesses a chiral center in its (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl) moiety. nih.gov This raises the possibility of stereoselective metabolism, where the two enantiomers of the drug are metabolized at different rates or through different pathways. Research on other synthetic cannabinoids has demonstrated that stereoselectivity can significantly impact their pharmacological and toxicological properties. mdpi.comnih.gov
While specific studies on the stereoselective metabolism of AB-PINACA leading to chiral metabolites of AB-PINACA 5-pentanoic acid are not extensively detailed in the provided results, the principle is highly relevant. The enzymes responsible for metabolism, such as carboxylesterases and cytochrome P450s, are often stereoselective. researchgate.net Therefore, it is plausible that the formation and subsequent metabolism of AB-PINACA 5-pentanoic acid could exhibit stereoselectivity. Future research should investigate the enantiomeric composition of AB-PINACA and its metabolites in biological samples to fully understand its metabolic fate and potential for enantiomer-specific effects.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting AB-PINACA 5-Pentanoic Acid metabolite in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting synthetic cannabinoid metabolites like AB-PINACA 5-Pentanoic Acid. Sample preparation involves enzymatic hydrolysis (e.g., β-glucuronidase treatment) followed by solid-phase extraction (SPE) to isolate metabolites from urine, blood, or hair matrices. Validation parameters (e.g., linearity, precision, limit of detection) must adhere to FDA/EMA guidelines. Certified reference materials (CRMs), such as those from Cerilliant® (100 μg/mL in methanol), ensure method accuracy .
Q. What metabolic pathways lead to the formation of AB-PINACA 5-Pentanoic Acid?
- Methodological Answer : AB-PINACA undergoes cytochrome P450-mediated hydroxylation and oxidation, yielding metabolites such as 5-hydroxypentyl, 4-hydroxypentyl, and 5-pentanoic acid derivatives. Cross-reactivity studies using monoclonal antibodies (e.g., UR-144/AB-PINACA-specific antibodies) show that the 5-pentanoic acid metabolite exhibits 30% cross-reactivity, necessitating confirmatory LC-MS/MS analysis to distinguish it from structurally similar analogs .
Q. Which biological matrices are most suitable for detecting AB-PINACA 5-Pentanoic Acid in forensic studies?
- Methodological Answer : Hair samples are optimal for long-term detection due to the metabolite’s incorporation into keratin. Sensitivity thresholds for hair analysis range from 10–50 ng/mL, depending on the extraction protocol (e.g., methanol incubation, pulverization). Urine and blood are preferred for acute exposure studies but require rapid processing to avoid degradation .
Advanced Research Questions
Q. How can cross-reactivity challenges in immunoassays for AB-PINACA metabolites be mitigated?
- Methodological Answer : Cross-reactivity in antibody-based assays (e.g., ELISA) arises from structural similarities among metabolites. To address this, use monoclonal antibodies with validated specificity profiles (e.g., UR-144/AB-PINACA antibodies showing ≤30% cross-reactivity with 5-pentanoic acid). Pair immunoassays with orthogonal techniques like LC-HRMS (high-resolution mass spectrometry) for unambiguous identification. Calibrate assays using CRMs to minimize false positives .
Q. What strategies ensure batch-to-batch consistency in synthesizing AB-PINACA 5-Pentanoic Acid reference standards?
- Methodological Answer : Implement rigorous quality control (QC) protocols, including HPLC purity analysis (>95%), peptide content quantification, and residual solvent testing (e.g., TFA removal <1%). Use ion-exchange purification to standardize salt content. For sensitive assays (e.g., cell-based studies), request additional QC data (e.g., solubility profiles) from suppliers to minimize variability .
Q. How should a longitudinal study evaluating the stability of AB-PINACA 5-Pentanoic Acid in stored biological samples be designed?
- Methodological Answer : Apply the PICOT framework:
- Population : Archived human hair/urine samples.
- Intervention : Storage at −20°C, 4°C, and room temperature.
- Comparison : Baseline metabolite concentrations vs. post-storage levels.
- Outcome : Degradation rates over 6–12 months.
- Time : Monthly LC-MS/MS analysis.
Include control samples spiked with CRMs and assess matrix effects using post-column infusion .
Q. What analytical techniques differentiate AB-PINACA 5-Pentanoic Acid from its structural analogs?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., MSTFA) enhances volatility for distinguishing carboxylate metabolites. LC-HRMS with collision-induced dissociation (CID) provides fragmentation patterns unique to 5-pentanoic acid (e.g., m/z 377.45 for C₂₀H₂₈FN₃O₃). Spectral libraries (e.g., NIST) must be updated with synthetic cannabinoid data to reduce misidentification .
Key Methodological Frameworks
- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on metabolite stability must justify its novelty (e.g., lack of long-term storage data) and relevance to forensic toxicology .
- PICOT Framework : Structure hypotheses for clinical/forensic studies, emphasizing measurable outcomes and controlled variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
